molecular formula C10H8Cl2FN B8016300 2-(Chloromethyl)-7-fluoroquinoline hydrochloride

2-(Chloromethyl)-7-fluoroquinoline hydrochloride

Cat. No.: B8016300
M. Wt: 232.08 g/mol
InChI Key: UMTYOFCFBGLAHL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-fluoroquinoline hydrochloride (CAS 1260891-12-0) is a synthetic organic compound with the molecular formula C 10 H 8 Cl 2 FN and a molecular weight of 232.08 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis and development of novel fluoroquinolone derivatives . The core quinoline structure, modified with a reactive chloromethyl group and a fluorine atom, is a key pharmacophore in antibacterial agents . Its primary research value lies in its use as a precursor for creating hybrid molecules and new chemical entities. The reactive chloromethyl group at the 2-position allows for further functionalization, making it a valuable intermediate for medicinal chemistry programs aimed at discovering new antibacterial and anticancer agents . Researchers utilize this compound to develop potential therapies targeting resistant bacteria, as the fluoroquinolone scaffold is known for its activity against DNA gyrase and topoisomerase IV . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(chloromethyl)-7-fluoroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN.ClH/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9;/h1-5H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTYOFCFBGLAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)CCl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Characterization Strategy: 2-(Chloromethyl)-7-fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is a critical physicochemical parameter governing its utility as a synthetic intermediate in pharmaceutical development. As a halogenated quinoline salt, its behavior is dominated by the ionic lattice energy of the hydrochloride form and the electrophilic nature of the chloromethyl moiety.

This guide provides a comprehensive technical analysis of the compound's solubility across organic solvent classes.[1] Due to the proprietary nature of specific quantitative datasets for this exact isomer, this guide synthesizes predictive data based on structural analogs (e.g., 2-(chloromethyl)pyridine HCl, 7-fluoroquinoline) and establishes a validated experimental protocol for researchers to generate precise solubility isotherms.

Key Takeaway: This compound exhibits a "Salt-Like" solubility profile—high solubility in high-dielectric aprotic solvents (DMSO, DMF), moderate-to-high solubility in lower alcohols (methanol), and negligible solubility in non-polar hydrocarbons (hexane, toluene), making the latter ideal antisolvents for purification.

Chemical Structure & Theoretical Solubility Analysis

Structural Determinants

The solubility of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is dictated by three competing structural features:

  • The Quinoline Scaffold: A lipophilic, aromatic bicyclic system that promotes solubility in organic solvents like dichloromethane (DCM).

  • The Hydrochloride Salt: An ionic species that significantly increases lattice energy, reducing solubility in non-polar solvents while enhancing it in polar protic/aprotic media.

  • The Chloromethyl Group: An electrophilic site that introduces stability concerns in nucleophilic solvents (solvolysis).

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) for analogous quinoline salts, the predicted profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole interactions; solvation of the cation.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Hydrogen bonding; potential for solvolysis (degradation risk).
Chlorinated Dichloromethane, ChloroformLow-Moderate (<5 mg/mL)Dispersion forces; limited ability to solvate the chloride anion.
Ethers THF, Diethyl Ether, MTBEVery Low (<1 mg/mL)Poor solvation of ionic pairs; ideal for precipitation.
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Lack of polarity to overcome lattice energy.

Critical Stability Warning: Solvolysis Risk

Scientific Integrity Note: Researchers must exercise caution when assessing solubility in alcohols (Methanol, Ethanol). The 2-chloromethyl group is benzylic-like and highly activated. Prolonged exposure to nucleophilic solvents, especially at elevated temperatures, can lead to SN1 or SN2 displacement of the chloride, forming the corresponding ether (e.g., 2-(methoxymethyl)-7-fluoroquinoline).

Recommendation: Solubility studies in alcohols should be conducted at low temperatures (4°C to 20°C) with rapid analysis (HPLC) to monitor for degradation products.

Experimental Protocol: Quantitative Solubility Determination

To generate accurate solubility data, a Shake-Flask Method coupled with HPLC-UV detection is the gold standard. This protocol ensures thermodynamic equilibrium is reached while mitigating degradation risks.

Workflow Diagram

The following diagram outlines the logical flow for determining the solubility profile while safeguarding sample integrity.

SolubilityWorkflow Start Start: Solid Sample Preparation SolventSelect Select Solvent Panel (DMSO, MeOH, DCM, Toluene) Start->SolventSelect ExcessAdd Add Excess Solid to Solvent (Supersaturation) SolventSelect->ExcessAdd Equilibration Equilibrate: Shake 24h @ 25°C (Thermomixer) ExcessAdd->Equilibration Filtration Phase Separation (0.45 µm PTFE Filter) Equilibration->Filtration Dilution Dilute Aliquot with Mobile Phase Filtration->Dilution Analysis Quantification via HPLC-UV (254 nm) Dilution->Analysis StabilityCheck Stability Check: Detect Impurity Peaks Analysis->StabilityCheck StabilityCheck->SolventSelect If Degraded (Change Solvent) DataOutput Calculate Solubility (mg/mL) StabilityCheck->DataOutput If Pure

Caption: Figure 1. Step-by-step workflow for thermodynamic solubility determination with integrated stability checkpoints.

Detailed Methodology

Reagents:

  • Analyte: 2-(Chloromethyl)-7-fluoroquinoline hydrochloride (>98% purity).[2]

  • Solvents: HPLC Grade DMSO, Methanol, Acetonitrile, Toluene.

Step-by-Step Procedure:

  • Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Visual Inspection:

    • If fully dissolved, the solubility is >50 mg/mL. Add more solid until precipitation is observed.

    • If solid remains, proceed to equilibration.

  • Equilibration: Place vials in a thermomixer at 25°C ± 0.1°C, shaking at 750 RPM for 24 hours. Note: For alcohols, limit time to 4 hours to minimize solvolysis risk.

  • Phase Separation: Centrifuge at 10,000 RPM for 5 minutes. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification:

    • Dilute the filtrate 100-fold with the HPLC mobile phase (e.g., Water/ACN 50:50).

    • Inject into HPLC (C18 Column, UV detection at 254 nm).

    • Calculate concentration using a pre-established calibration curve (Linearity R² > 0.999).

Applications in Synthesis & Purification[1][3][4]

Understanding the solubility profile allows for the design of efficient "Antisolvent Recrystallization" processes, critical for scaling up drug development.

Recrystallization Strategy
  • Good Solvent: Methanol or Ethanol (Hot). Caution: Minimize heating time.

  • Antisolvent: Diethyl Ether or MTBE.

  • Protocol: Dissolve the crude hydrochloride salt in the minimum volume of warm methanol (approx. 40°C). Slowly add MTBE until turbidity persists. Cool to 0°C to maximize yield of high-purity crystals.

Reaction Solvent Selection
  • Nucleophilic Substitution (SN2): Use DMF or Acetonitrile . These solvents dissolve the quinoline salt well but do not react with the chloromethyl group, allowing nucleophiles (e.g., amines, thiols) to displace the chloride efficiently.

References

  • BenchChem. (2025).[3] Synthesis and Properties of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from

  • Blokhina, S. V., et al. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. European Journal of Pharmaceutical Sciences, 93, 29-37. Retrieved from

  • Ross, D. L., & Riley, C. M. (1990).[4] Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237-250. Retrieved from

  • Toku-E. (2025). Antibiotic Solubility Data Resource. Retrieved from

Sources

The Chloromethyl Handle in Fluoroquinoline Scaffolds: Reactivity, Synthesis, and Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Chloromethyl Group in Fluoroquinoline Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chloromethyl group (-CH₂Cl) incorporated into fluoroquinoline scaffolds represents a "double-edged sword" in medicinal chemistry. As a potent electrophile, it serves as a critical linchpin for attaching solubility-enhancing side chains (e.g., piperazines, pyrrolidines) essential for the pharmacokinetics of fourth-generation fluoroquinolones.[1] However, this same reactivity profiles it as a potential genotoxic impurity (PGI) and a stability liability, prone to rapid hydrolysis and intermolecular self-alkylation.[1] This guide provides a mechanistic analysis of the chloromethyl-fluoroquinoline moiety, detailing its electronic tuning by the fluorine atom, optimized synthetic protocols, and strategies for controlling its reactivity in GMP environments.[1]

Electronic Structure & Reactivity Profile[1]

The "Super-Benzylic" Electrophile

The reactivity of a chloromethyl group on a quinoline ring is significantly amplified compared to a standard benzyl chloride. This enhancement is driven by the electron-deficient nature of the nitrogen-containing heterocycle.

  • Inductive Withdrawal (-I): The quinoline nitrogen and the fluorine substituent (typically at C6 or C8) exert a strong electron-withdrawing inductive effect. This reduces electron density at the methylene carbon, making it highly susceptible to nucleophilic attack (Sɴ2).[1]

  • Resonance Effects: Unlike a simple phenyl ring, the quinoline system can stabilize the transition state of nucleophilic substitution through extended conjugation, particularly if the chloromethyl group is at the C2 or C4 position (vinylogous to the nitrogen).

  • Impact of Fluorine: The fluorine atom at C6 is strategically placed to modulate lipophilicity and metabolic stability, but it also lowers the pKa of the quinoline nitrogen and increases the electrophilicity of the -CH₂Cl group via through-bond inductive effects.

Comparative Hydrolysis Rates

In aqueous or protic media, the hydrolysis rate (solvolysis) follows the order: 2-Chloromethylquinoline > 4-Chloromethylquinoline > Benzyl Chloride >> Chlorobenzene

  • Note: The 3-chloromethyl isomer is generally less reactive than the 2- or 4-isomers due to the lack of direct conjugation with the ring nitrogen, making it more stable for storage but requiring harsher conditions for functionalization.

Synthetic Pathways[2][3][4]

Two primary routes exist for installing the chloromethyl moiety.[1][2] The choice depends on the available starting material and the required purity profile.

Method A: Radical Halogenation (Industrial Scale)

Direct chlorination of methyl-fluoroquinolones using


 or N-chlorosuccinimide (NCS).[1]
  • Pros: Cost-effective, single step.[1]

  • Cons: Poor regioselectivity; often yields gem-dichloro and over-chlorinated byproducts which are difficult to separate.[1]

Method B: Deoxychlorination (High Precision)

Conversion of a hydroxymethyl precursor using thionyl chloride (


).[1]
  • Pros: High fidelity, stoichiometric control, minimal purification required.

  • Cons: Requires the hydroxymethyl precursor (often made via Vilsmeier-Haack or reduction of an ester).[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 6-Fluoro-3-methylquinoline Oxidation Oxidation (SeO2) -> Aldehyde Start->Oxidation Route B (High Purity) Direct Direct Radical Chlorination (NCS / AIBN) Start->Direct Route A (Industrial) Reduction Reduction (NaBH4) -> Hydroxymethyl Oxidation->Reduction Chlorination Deoxychlorination (SOCl2 / DCM) Reduction->Chlorination Product 3-(Chloromethyl)-6-fluoroquinoline Chlorination->Product Direct->Product Requires HPLC Purification

Caption: Comparison of oxidative/reductive pathway (Route B) versus direct radical halogenation (Route A) for synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-6-fluoroquinoline (Deoxychlorination Route)

This protocol minimizes the formation of dimeric impurities common in direct halogenation.[1]

Reagents:

  • (6-Fluoroquinolin-3-yl)methanol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Catalytic DMF (1-2 drops)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (6-fluoroquinolin-3-yl)methanol dissolved in anhydrous DCM (10 mL/g) under

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Addition: Add

    
     dropwise over 20 minutes. The exotherm must be controlled to prevent vigorous boiling.[1] Add catalytic DMF to accelerate the formation of the Vilsmeier-like intermediate.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).
  • Workup: Quench carefully with saturated

    
     solution at 0°C (gas evolution!). Extract with DCM (3x).[1]
    
  • Purification: Dry organic layer over

    
     and concentrate in vacuo. The product is typically a white to pale yellow solid.[1] Recrystallize from Heptane if necessary.
    
    • Yield: 85-92%[1]

Protocol 2: Nucleophilic Substitution with Secondary Amines

This is the standard workflow for attaching the piperazinyl side chain common in drugs like Ciprofloxacin or Levofloxacin analogs.

Reagents:

  • 3-(Chloromethyl)-6-fluoroquinoline (1.0 eq)[1]

  • N-Boc-Piperazine (1.2 eq)[1]

  • 
     (3.0 eq) or DIPEA (2.5 eq)[1]
    
  • Acetonitrile (ACN) or DMF[1]

Procedure:

  • Dissolution: Dissolve the chloromethyl quinoline in ACN (15 volumes).

  • Base Addition: Add powdered, dry

    
    .
    
  • Nucleophile Addition: Add N-Boc-piperazine.

  • Heating: Heat to 60°C for 4-6 hours.

    • Critical Control: Do not exceed 80°C to avoid elimination (formation of exocyclic methylene) or dimerization.[1]

  • Isolation: Filter off inorganic salts. Concentrate the filtrate. The residue is often purified via column chromatography to remove traces of unreacted chloride (a potential mutagen).[1]

Stability & Impurity Management

Self-Alkylation (Dimerization)

A major stability risk for chloromethyl quinolines is intermolecular self-alkylation .[1] The quinoline nitrogen of one molecule acts as a nucleophile, attacking the chloromethyl group of another, leading to an insoluble quaternary ammonium dimer.

  • Mitigation: Store as the hydrochloride salt (protonating the ring nitrogen kills its nucleophilicity) or store in solid form at -20°C. Avoid storing as a free base in concentrated solution.

Genotoxicity Control (ICH M7)

The chloromethyl group is a structural alert for genotoxicity (alkylating agent).[1]

  • Control Strategy:

    • Treat the chloromethyl intermediate as a Class 2 or Class 3 impurity.[1]

    • Demonstrate "purge" of the impurity during subsequent steps (e.g., the substitution reaction itself consumes the impurity).

    • Analytical Limit: If the compound is the final API, the limit is typically TTC-based (Threshold of Toxicological Concern), often < 1.5 µ g/day (approx. ppm levels).

Visualization: Reactivity & Degradation Pathways

ReactivityNetwork CMQ Chloromethyl-Fluoroquinoline (Electrophile) Drug Fluoroquinoline Drug Precursor CMQ->Drug SN2 Substitution (Base/ACN) Alcohol Hydroxymethyl Impurity (Solvolysis) CMQ->Alcohol Hydrolysis (Fast in protic solvents) Dimer Quaternary Ammonium Dimer (Insoluble Precipitate) CMQ->Dimer Intermolecular Attack (Conc. Solution) Amine Secondary Amine (Nucleophile) Amine->Drug Water H2O / OH- Water->Alcohol Self Self-Reaction (Dimerization) Self->Dimer

Caption: Primary reaction pathways showing the desired substitution vs. competing hydrolysis and dimerization risks.

Key Data Summary

ParameterChloromethyl-FluoroquinolineBenzyl ChlorideImplication
Electrophilicity HighModerateFaster reaction times; milder bases required.[1]
Hydrolysis Rate Fast (

mins to hours in water)
Slow (

hours to days)
Requires anhydrous solvents (ACN, DCM, DMF).[1]
Storage Stability Low (Dimerizes)HighStore as HCl salt or at -20°C.
UV Activity Strong (Fluorescent)WeakEasy detection by HPLC-UV/FLD.[1]
Toxicity Potent Alkylator (Genotoxic)AlkylatorStrict containment (isolator/hood) required.[1]

References

  • Synthesis of Fluoroquinolones : Grohe, K., & Zeiler, H. J. (1987).[1] Synthese von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie. Link

  • Nucleophilic Substitution Mechanisms : Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Context on Quinoline reactivity).

  • Genotoxic Impurities Guidelines : ICH Harmonised Guideline. (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

  • Reactivity of Chloromethyl Quinolines : Musiol, R., et al. (2006).[1] Quinoline derivatives as potential anticancer agents. Current Medicinal Chemistry. Link

  • Fluorine Effects in Organic Chemistry : O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

Sources

Methodological & Application

Nucleophilic substitution reactions using 2-(Chloromethyl)-7-fluoroquinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Substitution Reactions Using 2-(Chloromethyl)-7-fluoroquinoline HCl

Introduction: The Strategic Value of the Quinoline Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] The functionalization of this scaffold is paramount for modulating biological activity, pharmacokinetic properties, and target specificity.[4] 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is a highly versatile bifunctional reagent, engineered for the facile introduction of the 7-fluoroquinoline moiety into a diverse range of molecular architectures.

The primary locus of reactivity on this molecule is the chloromethyl group at the 2-position. This group is analogous to a benzylic halide, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. The electron-withdrawing character of the quinoline ring system further activates this position for bimolecular nucleophilic substitution (SN2) reactions.[5] This guide provides a comprehensive overview of the mechanistic underpinnings and detailed, field-tested protocols for leveraging 2-(Chloromethyl)-7-fluoroquinoline HCl in synthetic applications.

Core Mechanism: The SN2 Pathway

The reaction of 2-(Chloromethyl)-7-fluoroquinoline HCl with nucleophiles proceeds via a classic SN2 mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon of the chloromethyl group, concurrently with the departure of the chloride leaving group.

Key mechanistic features include:

  • Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond.

  • Transition State: A high-energy trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are transiently bonded to the central carbon atom.

  • Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of stereochemistry.

The hydrochloride salt form of the starting material necessitates the use of a base to first neutralize the quinoline nitrogen, liberating the free base to proceed with the reaction.

Caption: General SN2 mechanism for 2-(Chloromethyl)-7-fluoroquinoline.

Application Protocol 1: N-Alkylation with Amine Nucleophiles

The reaction with primary and secondary amines is one of the most common applications, leading to the formation of valuable secondary and tertiary amine derivatives, respectively. These are crucial intermediates for constructing complex molecules, including potential drug candidates.[6]

Expert Insights: Causality Behind Experimental Choices
  • Base Selection: The reaction requires a non-nucleophilic base. Since the starting material is an HCl salt, at least two equivalents of base are necessary: one to neutralize the salt and a second to scavenge the HCl generated during the substitution. Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are ideal choices as they are sterically hindered and will not compete with the amine nucleophile.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile (CH₃CN), or Dichloromethane (DCM) is preferred. These solvents can solvate the ions involved without interfering with the reaction. DMF is often the solvent of choice due to its high boiling point and excellent solvating power.[7]

  • Temperature: These reactions often proceed smoothly at room temperature but may require gentle heating (40-60 °C) to drive the reaction to completion, especially with less reactive amines.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1 equivalents).

  • Dissolution: Dissolve the amine in anhydrous DMF (to a concentration of approx. 0.2 M).

  • Base Addition: Add DIPEA or Et₃N (2.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Substrate Addition: In a separate flask, dissolve 2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine/base mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

ParameterRecommended ConditionRationale
Nucleophile Eq. 1.0 - 1.2A slight excess ensures complete consumption of the electrophile.
Base DIPEA, Et₃NNon-nucleophilic; scavenges HCl without competing in the reaction.
Base Eq. 2.1 - 2.5Neutralizes both the starting HCl salt and the generated HCl.
Solvent DMF, CH₃CNPolar aprotic; effectively solvates reactants and intermediates.
Temperature 25 - 60 °CBalances reaction rate with potential side product formation.
Reaction Time 2 - 12 hoursDependent on the nucleophilicity of the amine.

Application Protocol 2: S-Alkylation with Thiol Nucleophiles

Thiols and thiolates are exceptionally potent nucleophiles and react readily with 2-(chloromethyl)-7-fluoroquinoline HCl to form thioethers.[8] This reaction is highly efficient and often proceeds under milder conditions than N-alkylation. The resulting thioethers are important in various fields, including the development of enzyme inhibitors and materials science.[9]

Expert Insights: Causality Behind Experimental Choices
  • Base Selection: Thiols are more acidic than amines, and their conjugate bases (thiolates) are superb nucleophiles.[8] A weaker, inexpensive base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the thiol in situ.

  • Solvent: Polar aprotic solvents like DMF or acetone are suitable. Acetone is a good choice as it allows for easy removal after the reaction and K₂CO₃ has limited solubility, which can be advantageous in controlling reactivity.

  • Temperature: The high nucleophilicity of thiolates means these reactions are typically fast and can be run at room temperature.[10]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a round-bottom flask, add the thiol nucleophile (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF or acetone (to approx. 0.3 M concentration relative to the quinoline).

  • Thiolate Formation: Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium thiolate salt.

  • Substrate Addition: Add a solution of 2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 equivalent) in the same solvent dropwise to the reaction mixture. Note: The K₂CO₃ will also neutralize the HCl salt. If using a non-basic nucleophile source, an additional equivalent of base is needed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Filter off the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.

ParameterRecommended ConditionRationale
Nucleophile Eq. 1.1Ensures complete reaction.
Base K₂CO₃Sufficiently basic to deprotonate the thiol; easy to remove.
Base Eq. 1.5 - 2.0Ensures complete deprotonation and neutralization of HCl.
Solvent DMF, AcetoneGood solubility for reactants; facilitates the SN2 reaction.
Temperature 25 °CHigh reactivity of thiolates allows for mild conditions.
Reaction Time 1 - 4 hoursTypically a rapid transformation.

Application Protocol 3: O-Alkylation with Alcohol and Phenol Nucleophiles

Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, their reaction requires activation by conversion to the corresponding alkoxide or phenoxide using a strong base. This O-alkylation is a fundamental method for the synthesis of ethers.

Expert Insights: Causality Behind Experimental Choices
  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol, producing the highly nucleophilic alkoxide and hydrogen gas.[11]

  • Solvent: Anhydrous polar aprotic solvents that do not react with NaH, such as Tetrahydrofuran (THF) or DMF, are essential.

  • Temperature: The deprotonation step is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent substitution reaction may be run at room temperature or with gentle heating.

Detailed Step-by-Step Protocol
  • Safety First: All operations involving NaH must be conducted under a strictly inert atmosphere (N₂ or Ar) in anhydrous solvents, as it reacts violently with water.

  • Alkoxide Formation: To a flame-dried, three-neck flask equipped with a dropping funnel and gas outlet, add a 60% dispersion of NaH in mineral oil (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

  • Solvent and Alcohol Addition: Add anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath. Dissolve the alcohol or phenol (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Dissolve 2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 equivalent) in anhydrous THF or DMF and add it dropwise to the freshly prepared alkoxide/phenoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (e.g., 50 °C) may be required for less reactive alcohols. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude ether product by flash column chromatography.

General Experimental Workflow

The following diagram illustrates the typical workflow for performing nucleophilic substitution reactions with 2-(Chloromethyl)-7-fluoroquinoline HCl.

Workflow prep 1. Reagent Preparation (Flask under N₂) dissolve 2. Dissolve Nucleophile & Base in Solvent prep->dissolve add_sub 3. Add Quinoline Substrate (Dropwise) dissolve->add_sub react 4. Reaction (Stir at specified Temp) add_sub->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, MS, etc.) purify->char

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

2-(Chloromethyl)-7-fluoroquinoline HCl is a powerful and versatile electrophile for the synthesis of a wide array of functionalized quinoline derivatives. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently couple this building block with amine, thiol, and alcohol nucleophiles. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to accelerate their research and discovery programs.

References

  • Al-Tel, T. H. (2015). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 5(115), 94933-94959. [Link]

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  • Mézáros, Z., et al. (1972). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 789-794. [Link]

  • Shaabani, A., et al. (2018). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. [Link]

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  • Ferreira, M., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 29(3), 570. [Link]

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  • Dodd, M. C., et al. (2005). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 39(18), 7065-7076. [Link]

  • Gomaa, M. A. M. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 629-644. [Link]

  • Aldred, K. J., et al. (2014). Fluoroquinolone Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC. [Link]

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  • Ali, A., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules, 28(19), 6929. [Link]

  • Ghorab, M. M., et al. (2016). New data on the reactivity of 2-unsubstituted 3-halochromones. ResearchGate. [Link]

  • TMP Universal. (2024). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. [Link]

  • Wang, P., et al. (2010). Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation. Water Research, 44(20), 5989-5998. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. [Link]

  • Fu, Y., et al. (2024). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

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  • Ma, H., et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. SCIRP. [Link]

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  • Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]

  • ResearchGate. (2019). How can I synthesis Amine and Chlorine including fragment?[Link]

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  • Bansal, R. K., et al. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry, 18, 1201-1208. [Link]

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Procedure for coupling amines with 2-(Chloromethyl)-7-fluoroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(Aminomethyl)-7-fluoroquinolines via Nucleophilic Substitution

Abstract

This document provides a comprehensive guide for the N-alkylation of primary and secondary amines using 2-(Chloromethyl)-7-fluoroquinoline hydrochloride. This protocol is designed for researchers in medicinal chemistry and drug development engaged in the synthesis of novel quinoline-based compounds. Fluoroquinolones are a significant class of compounds in pharmaceutical research, and the functionalization at the 2-position with various amine moieties allows for the exploration of new chemical space and the development of potential therapeutic agents.[1][2][3] This note details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Background

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic molecules.[1][4] The substitution pattern on the quinoline ring system is critical for modulating biological activity, and the introduction of an aminomethyl side chain at the C-2 position is a common strategy to enhance potency and tune pharmacokinetic properties.[3]

The reaction detailed herein is a nucleophilic substitution, where an amine acts as the nucleophile, displacing the chloride from the benzylic-like position of the 2-(chloromethyl) group. The electron-withdrawing nature of the quinoline ring system activates the chloromethyl group, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

A critical consideration is the use of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride as the starting material. The hydrochloride salt form necessitates the use of a base not only to act as a scavenger for the HCl generated during the reaction but also to neutralize the starting material and deprotonate the amine nucleophile, thereby activating it for the reaction. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[7][8]

Reaction Mechanism and Key Principles

The coupling reaction proceeds through a classic SN2 pathway. The key steps are outlined below:

  • Base-Mediated Activation : A suitable base deprotonates the amine nucleophile (R¹R²NH), increasing its nucleophilicity. Simultaneously, the base neutralizes the hydrochloride salt of the quinoline starting material.

  • Nucleophilic Attack : The lone pair of the activated amine attacks the electrophilic methylene carbon of the 2-(chloromethyl) group.[6]

  • Transition State : A trigonal bipyramidal transition state is formed where the amine-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[6]

  • Leaving Group Departure : The chloride ion is displaced as the leaving group, resulting in the formation of the desired N-alkylated product. The conjugate acid of the base and HCl (from the initial salt and the reaction itself) are formed as byproducts.

The overall efficiency of the reaction is governed by the nucleophilicity of the amine, the choice of solvent, the strength of the base, and the reaction temperature. Polar aprotic solvents like DMF or DMSO are typically preferred as they can solvate the cation of the base while leaving the anion (the active basic species) relatively free, enhancing its reactivity.[8][9][10]

G cluster_0 Step 1: Activation cluster_1 Step 2: Sₙ2 Reaction cluster_2 Final Output Amine Amine Nucleophile (R¹R²NH) ActivatedAmine Activated Amine (R¹R²N⁻) Amine->ActivatedAmine Deprotonation Base Base (e.g., K₂CO₃) Base->Amine QuinolineHCl Quinoline Reagent (Hydrochloride Salt) Base->QuinolineHCl Attack Nucleophilic Attack (Backside) ActivatedAmine->Attack QuinolineFree Quinoline Reagent (Free Base) QuinolineHCl->QuinolineFree Neutralization QuinolineFree->Attack TransitionState Trigonal Bipyramidal Transition State Attack->TransitionState Product Coupled Product TransitionState->Product Chloride Departure FinalProduct 2-(Aminomethyl)-7-fluoroquinoline Product->FinalProduct Byproducts Byproducts (e.g., KCl, KHCO₃, H₂O) G start Start reagents 1. Combine Reagents - Quinoline HCl (1.0 eq) - Amine (1.2 eq) - K₂CO₃ (2.5 eq) - Anhydrous DMF start->reagents reaction 2. Heat Reaction - Stir at 80-100 °C - Monitor by TLC/LC-MS reagents->reaction workup 3. Aqueous Work-up - Cool to RT - Dilute with Water - Extract with EtOAc (3x) reaction->workup wash 4. Wash Organic Layer - Wash with Water - Wash with Brine workup->wash dry 5. Dry & Concentrate - Dry over Na₂SO₄ - Filter - Concentrate in vacuo wash->dry purify 6. Purify Product - Silica Gel Column Chromatography dry->purify analyze 7. Characterize - NMR, MS purify->analyze end End analyze->end

Sources

Application Notes and Protocols: Leveraging 2-(Chloromethyl)quinoline for the Synthesis of Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated remarkable efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its biological properties.[6][7] Among the diverse array of quinoline-based building blocks, 2-(chloromethyl)quinoline stands out as a particularly valuable synthon due to the inherent reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions. This reactivity provides a straightforward entry into a vast chemical space of novel heterocyclic systems with significant therapeutic potential.

This guide provides a comprehensive overview of the synthetic utility of 2-(chloromethyl)quinoline in the preparation of biologically active heterocycles. We will delve into the underlying principles of its reactivity, present detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, and discuss the biological relevance of the resulting compounds. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their quest for novel therapeutic agents.

The Chemical Versatility of 2-(Chloromethyl)quinoline

The synthetic power of 2-(chloromethyl)quinoline lies in the electrophilic nature of the carbon atom in the chloromethyl group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This classic SN2 reaction pathway is the foundation for the construction of a multitude of heterocyclic systems.

The choice of nucleophile dictates the nature of the resulting heterocyclic ring. For instance, reaction with azide sources provides a gateway to triazoles, while condensation with compounds containing amine and thiol or hydroxyl functionalities can lead to the formation of pyrimidines and oxadiazoles, respectively. The strategic selection of reaction partners and conditions allows for the controlled and efficient synthesis of diverse molecular architectures.

Visualization of Synthetic Pathways from 2-(Chloromethyl)quinoline

G A 2-(Chloromethyl)quinoline C S_N2 Reaction A->C B Nucleophilic Reagents (e.g., Azides, Amidines, Hydrazides) B->C D Quinoline-Substituted Intermediates C->D E Cyclization/ Further Functionalization D->E F Biologically Active Heterocycles (Triazoles, Pyrimidines, Oxadiazoles, etc.) E->F

Caption: General workflow for synthesizing heterocycles from 2-(chloromethyl)quinoline.

Synthesis of Biologically Active Heterocycles: Detailed Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of three prominent classes of biologically active heterocycles derived from 2-(chloromethyl)quinoline: quinoline-substituted triazoles, pyrimidines, and oxadiazoles. These protocols are based on established synthetic strategies and are designed to be readily adaptable to specific research needs.

Protocol 1: Synthesis of Quinoline-Containing 1,2,3-Triazoles via Click Chemistry

The "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of 1,2,3-triazoles.[8][9] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications. The synthesis of quinoline-triazole hybrids begins with the conversion of 2-(chloromethyl)quinoline to the corresponding azide, which then undergoes cycloaddition with a terminal alkyne.

Step 1A: Synthesis of 2-(Azidomethyl)quinoline

Principle: This step involves a nucleophilic substitution reaction where the chloride of 2-(chloromethyl)quinoline is displaced by an azide ion. Sodium azide is a common and effective azide source for this transformation.

Materials:

  • 2-(Chloromethyl)quinoline hydrochloride

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-(chloromethyl)quinoline hydrochloride (1.0 eq) in DMF (0.2 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(azidomethyl)quinoline.

Step 1B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle: This is the core "click" reaction where the 2-(azidomethyl)quinoline synthesized in the previous step reacts with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring.

Materials:

  • 2-(Azidomethyl)quinoline (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve 2-(azidomethyl)quinoline and the terminal alkyne in a 1:1 mixture of tert-butanol and water (0.3 M).

  • Add sodium ascorbate followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-triazole hybrid.

Protocol 2: Synthesis of Quinoline-Substituted Pyrimidines

Quinoline-pyrimidine hybrids have shown promise as antimicrobial and antimalarial agents.[10][11] A common synthetic route involves a multicomponent reaction, such as the Biginelli reaction, or a stepwise condensation approach. The protocol below outlines a reliable stepwise synthesis.

Step 2A: Synthesis of Quinoline-3-carboxaldehyde

Principle: This step often starts from a commercially available substituted quinoline which is then converted to the key aldehyde intermediate. For example, 2-chloro-3-formylquinoline can be used as a starting material.

Procedure for a Biginelli-type reaction: A mixture of a substituted 2-chloro-quinoline-3-carbaldehyde (0.01 mol), a β-ketoester like ethyl-3-oxohexanoate (0.01 mol), and urea (0.03 mol) in ethanol (25 mL) containing concentrated hydrochloric acid (0.01 mol) is refluxed for four hours.[10] The reaction is monitored by TLC. After completion, the mixture is poured into ice water. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[10]

Protocol 3: Synthesis of Quinoline-Containing 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another class of heterocycles that, when coupled with a quinoline moiety, exhibit significant anticancer activity.[12][13][14] The synthesis typically proceeds through a multi-step sequence involving the formation of a hydrazide, followed by cyclization.

Step 3A: Synthesis of Quinoline-2-carbohydrazide

Principle: This initial step involves the conversion of a quinoline carboxylic acid to its corresponding hydrazide. This is typically achieved by first activating the carboxylic acid (e.g., as an acid chloride) and then reacting it with hydrazine hydrate.

Materials:

  • Quinoline-2-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Hydrazine hydrate

  • Benzene or other suitable solvent

Procedure:

  • To a solution of quinoline-2-carboxylic acid (1.0 eq) in benzene, add thionyl chloride (2.0 eq) dropwise.

  • Reflux the mixture for 3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in a suitable solvent like ether and add a mixture of hydrazine hydrate (1.5 eq) and a base like triethylamine in dichloromethane.[13]

  • Stir the reaction at room temperature for 8-12 hours.

  • Work up the reaction by pouring it into ice-cold water and extracting with dichloromethane.

Step 3B: Cyclization to form the 1,3,4-Oxadiazole Ring

Principle: The quinoline-2-carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method involves reaction with carbon disulfide in the presence of a base to form a 2-thiol-1,3,4-oxadiazole intermediate, which can be further functionalized.

Materials:

  • Quinoline-2-carbohydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve quinoline-2-carbohydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

  • Add carbon disulfide (1.5 eq) dropwise and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture can be acidified to precipitate the 5-(quinolin-2-yl)-1,3,4-oxadiazole-2-thiol.

This intermediate can then be alkylated at the thiol position to introduce further diversity and modulate biological activity.[15]

Biological Activities and Structure-Activity Relationships

The heterocycles synthesized from 2-(chloromethyl)quinoline have been evaluated for a range of biological activities. The nature and position of substituents on both the quinoline ring and the newly formed heterocyclic moiety play a crucial role in determining the pharmacological profile.

Heterocyclic CoreBiological ActivityKey Structural Features for Activity
Triazole Anticancer, Antifungal, Antimalarial[8][9]The nature of the substituent at the 4-position of the triazole ring significantly influences activity.
Pyrimidine Antibacterial, Antifungal, Antimalarial[10][11]Substituents at the 4- and 6-positions of the pyrimidine ring are critical for biological potency.
Oxadiazole Anticancer, Antibacterial[12][15]The substituent at the 2-position of the oxadiazole ring can be varied to optimize anticancer efficacy.[14]

Note: The table above provides a general overview. Specific activities and structure-activity relationships (SAR) are highly dependent on the detailed molecular structure.

Visualization of the Drug Development Logic

G A 2-(Chloromethyl)quinoline (Starting Material) B Synthesis of Heterocyclic Derivatives A->B C Library of Quinoline-Heterocycle Hybrids B->C D Biological Screening (e.g., Anticancer, Antimicrobial assays) C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A simplified workflow for drug discovery using quinoline-based heterocycles.

Conclusion

2-(Chloromethyl)quinoline is a highly valuable and versatile building block for the synthesis of a wide array of biologically active heterocyclic compounds. The straightforward nucleophilic substitution chemistry of the chloromethyl group provides a reliable and efficient means to construct novel molecular architectures. The protocols and insights presented in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this synthon. By leveraging these methods and a strategic approach to molecular design, the scientific community can continue to unlock the therapeutic potential of quinoline-based heterocycles in the ongoing effort to develop new and effective medicines.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Convenient synthesis of quinoline-fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C–H functionalisation of triazoles.Royal Society of Chemistry.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.Benchchem.
  • Direct synthesis of quinoline-substituted 1,2,3-triazoles via CuAAC reaction.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure.Royal Society of Chemistry.
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles.Bentham Science.
  • Sustainable Synthesis of Quinolines and Pyrimidines Catalyzed by Manganese PNP Pincer Complexes.American Chemical Society.
  • Quinoline Heterocycles: Synthesis and Bioactivity.Google Books.
  • Quinoline–1,3,4-Oxadiazole Conjugates: Synthesis, Anticancer Evaluation, and Molecular Modelling Studies.Taylor & Francis Online.
  • (PDF) Quinoline Heterocycles: Synthesis and Bioactivity.
  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors.
  • Synthesis of Pyrimidines Bearing Quinoline Motif Served as a Potential Antimicrobial Agents.Research and Reviews.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.Frontiers.
  • Design, Synthesis, and Biophysical Studies of Novel 1,2,3-Triazole-Based Quinoline and Coumarin Compounds.
  • Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research.Juniper Publishers.
  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents.MDPI.
  • Design, synthesis and in vitro antiplasmodial activity of novel quinoline-pyrimidine hybrids.
  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes.
  • Design, synthesis, and anticancer evaluation of 1,2,4-oxadiazole functionalized quinoline deriv
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Arom
  • Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid.
  • Synthesis of new pyrimidine‐fused quinoline.
  • Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activitie.Research Square.
  • Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors.

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Application Note: Selective Synthesis of 2-(Chloromethyl)-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, antibacterial (fluoroquinolones), and anticancer therapeutics.[1] The introduction of a chloromethyl group at the C2 position, combined with fluorine substitution at C7, creates a versatile electrophilic intermediate.[1] This specific derivative, 2-(chloromethyl)-7-fluoroquinoline , acts as a critical "warhead" or linker, allowing for the rapid coupling of nucleophiles (amines, thiols, phenols) to generate diverse libraries of bioactive compounds.[1]

Mechanistic Insight

The synthesis relies on Free-Radical Benzylic Halogenation (Wohl-Ziegler reaction). The presence of the fluorine atom at C7 exerts an inductive electron-withdrawing effect ($ -I $), which deactivates the aromatic ring towards electrophilic substitution but has a negligible effect on the stability of the benzylic radical formed at the C2-methyl position.[1]

Key Challenges addressed in this protocol:

  • Selectivity: Preventing over-chlorination (formation of dichloromethyl species).

  • Stability: Benzylic chlorides are prone to hydrolysis; anhydrous conditions are paramount.

  • Safety: Handling lachrymatory intermediates and radical initiators.

Experimental Design & Safety (E-E-A-T)

Reagent Selection & Stoichiometry

To maximize mono-chlorination over di-chlorination, this protocol utilizes N-Chlorosuccinimide (NCS) rather than chlorine gas.[1] NCS provides a low, steady concentration of chlorine radicals, enhancing selectivity.[1]

ReagentRoleEquiv.MW ( g/mol )Hazard Class
7-Fluoro-2-methylquinoline Starting Material (SM)1.0161.18Irritant
N-Chlorosuccinimide (NCS) Halogen Source1.05133.53Corrosive, Irritant
Benzoyl Peroxide (BPO) Radical Initiator0.05242.23Explosive, Oxidizer
Acetonitrile (MeCN) Solvent--41.05Flammable, Toxic
Safety Protocol (Critical)
  • Engineering Controls: All operations must be performed in a certified chemical fume hood. 2-(Chloromethyl)quinolines are potent lachrymators (tear agents) and skin irritants.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Waste: Quench aqueous waste with sodium thiosulfate to neutralize oxidizers before disposal.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 7-Fluoro-2-methylquinoline (10.0 mmol) in anhydrous Acetonitrile (50 mL).

    • Note: Carbon tetrachloride ($ \text{CCl}_4 $) was historically used but is replaced here with Acetonitrile or Trifluorotoluene for safety and environmental compliance.

  • Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol) to the stirring solution.

  • Initiation: Add Benzoyl Peroxide (BPO) (0.5 mmol) as the radical initiator.

    • Tip: AIBN (Azobisisobutyronitrile) can be substituted for BPO if reaction temperature control is difficult.

Phase 2: Radical Propagation
  • Reflux: Attach a reflux condenser topped with a drying tube (CaCl2 or $ \text{N}_2 $ line). Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3][4]

    • Endpoint: Disappearance of the starting material (Rf ~0.[5]5) and appearance of the mono-chlorinated product (Rf ~0.4).

    • Caution: Extended reaction times promote the formation of the 2-(dichloromethyl) impurity.

Phase 3: Workup and Purification
  • Filtration: Cool the reaction mixture to room temperature. Succinimide (byproduct) will precipitate. Filter off the solids and wash the pad with cold acetonitrile.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude yellow oil/solid.

  • Extraction: Dissolve the residue in Dichloromethane (DCM) and wash with:

    • 2x Saturated $ \text{NaHCO}_3 $ (to remove succinic acid traces).

    • 1x Brine.

  • Drying: Dry the organic layer over anhydrous $ \text{Na}_2\text{SO}_4 $, filter, and concentrate.

  • Recrystallization: Purify the crude solid by recrystallization from Hexane/Ethanol (9:1) or via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

Yield Expectation: 75-85% Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of the methyl singlet (~2.7 ppm) and the appearance of the chloromethyl singlet (~4.8 ppm).

  • Mass Spec: M+ peak at 195.6 (35Cl) and 197.6 (37Cl) in a 3:1 ratio.

Workflow Visualization

The following diagram illustrates the logical flow and decision points within the synthesis pipeline.

SynthesisWorkflow Start Start: 7-Fluoro-2-methylquinoline Reagents Add NCS + BPO (Solvent: MeCN) Start->Reagents Reflux Reflux 80°C (4-6 Hours) Reagents->Reflux Check TLC/HPLC Check (SM Consumed?) Reflux->Check Check->Reflux No (Extend Time) Workup Filter Succinimide & Extraction Check->Workup Yes Purify Recrystallization (Hexane/EtOH) Workup->Purify Product Product: 2-(Chloromethyl)-7-fluoroquinoline Purify->Product

Figure 1: Reaction workflow for the radical chlorination of 7-fluoro-2-methylquinoline.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Quenching of radicalsDegas solvent thoroughly; ensure anhydrous conditions.
Dichlorination Excess reagent/TimeStop reaction at 90% conversion; reduce NCS to 1.0 equiv.
Dark Coloration DecompositionLower bath temperature; ensure inert atmosphere ($ \text{N}_2 $).

References

  • National Institutes of Health (NIH). General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (Analogous chlorination chemistry). Retrieved from [1]

  • Thermo Scientific Chemicals. 4-Chloro-7-fluoro-2-methylquinoline Safety Data & Properties. Retrieved from [1]

  • TCI Chemicals. 7-Fluoro-2-methylquinoline (Precursor) Product Specifications. Retrieved from [1]

  • Google Patents. Process for the preparation of 2-(chloromethyl) pyridines or quinolines (DE1204231B). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from [1]

Sources

Using 2-(Chloromethyl)-7-fluoroquinoline HCl as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Chloromethyl)-7-fluoroquinoline HCl in Medicinal Chemistry

Executive Summary

2-(Chloromethyl)-7-fluoroquinoline Hydrochloride is a high-value electrophilic building block used to introduce the pharmacologically privileged 7-fluoroquinoline scaffold into small molecule inhibitors. Unlike standard fluoroquinolone antibiotics (which are 4-oxo-3-carboxylic acids), this compound serves as a "warhead" or hydrophobic anchor, allowing for the alkylation of nucleophiles (amines, thiols, phenols) at the 2-position.

The 7-fluoro substituent is critical: it blocks metabolic oxidation at the susceptible C7 position, enhances lipophilicity (


), and modulates the pKa of the quinoline nitrogen, often improving the oral bioavailability and blood-brain barrier (BBB) penetration of the final drug candidate.

Chemical Profile & Stability

PropertySpecification
Chemical Name 2-(Chloromethyl)-7-fluoroquinoline Hydrochloride
Structure Bicyclic aromatic (Quinoline) with reactive alkyl chloride
Molecular Weight ~232.08 g/mol (Salt); ~195.62 g/mol (Free Base)
Appearance White to off-white crystalline solid (hygroscopic)
Solubility Soluble in DMSO, Methanol, Water (hot).[1] Insoluble in non-polar solvents (Hexane).
Stability Salt form: Stable at -20°C (desiccated). Free base: Unstable; prone to polymerization or hydrolysis.
Reactivity Class Benzylic-like Alkyl Halide (High

reactivity)

Strategic Utility: The "Fluorine Effect"

In medicinal chemistry, replacing a hydrogen with fluorine at the C7 position of the quinoline ring serves three distinct purposes:

  • Metabolic Blockade: The C7 position is a common site for CYP450-mediated hydroxylation. Fluorine substitution prevents this, extending the half-life (

    
    ) of the inhibitor.
    
  • Electronic Modulation: The strong electronegativity of fluorine withdraws electron density from the ring system. This lowers the

    
     of the quinoline nitrogen, reducing non-specific binding to plasma proteins compared to the non-fluorinated analog.
    
  • Conformational Biasing: The C-F bond prefers coplanarity with adjacent pi-systems, potentially locking the ligand into a bioactive conformation.

Experimental Protocols

Protocol A: In Situ Free-Basing (Critical Step)

Rationale: The HCl salt is stable for storage but acidic. Direct use in nucleophilic substitutions requires excess base, which can lead to side reactions. Generating the free base in situ or immediately prior to reaction is preferred.

Reagents:

  • 2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated

    
     solution
    

Procedure:

  • Suspend the HCl salt in DCM (10 mL per gram).

  • Add an equal volume of saturated

    
     and stir vigorously for 15 minutes until the solid dissolves and the organic layer is clear.
    
  • Separate the organic layer.[2] Extract the aqueous layer once with DCM.

  • Dry combined organics over

    
    , filter, and concentrate immediately at 
    
    
    
    .
  • Stop Point: Use the resulting oil immediately. Do not store the free base.

Protocol B: N-Alkylation of Secondary Amines ( )

Application: Synthesis of kinase inhibitors or GPCR ligands. Mechanism: Nucleophilic attack of the amine on the chloromethyl carbon.

Reagents:

  • Free amine (1.2 eq)

  • 2-(Chloromethyl)-7-fluoroquinoline (Free base or Salt + 2.5 eq

    
    )
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst:

    
     (0.1 eq) - Finkelstein condition acceleration
    

Step-by-Step:

  • Preparation: Dissolve the amine (1.2 mmol) in anhydrous ACN (5 mL).

  • Base Addition: Add powdered

    
     (3.0 mmol). If using the HCl salt of the quinoline directly, increase base to 4.0 mmol.
    
  • Electrophile Addition: Add 2-(Chloromethyl)-7-fluoroquinoline (1.0 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Catalysis: Add catalytic sodium iodide (

    
    , 0.1 mmol). Note: This converts the alkyl chloride to a more reactive alkyl iodide in situ.
    
  • Reaction: Heat to 60°C under

    
     atmosphere for 4–12 hours. Monitor by LC-MS (Target mass = Amine MW + 159).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol C: Thioether Synthesis (Cysteine Targeting)

Application: Covalent probes or reversible covalent inhibitors.

Procedure:

  • Dissolve Thiol (1.0 eq) in DMF.

  • Add

    
     (1.5 eq) and stir for 10 mins at 0°C to generate the thiolate.
    
  • Add 2-(Chloromethyl)-7-fluoroquinoline HCl (1.1 eq).

  • Stir at 0°C

    
     RT for 2 hours. Avoid heating to prevent oxidation of the sulfur.
    
  • Quench with water, extract with EtOAc.

Visualization: Reaction Logic & Workflow

The following diagrams illustrate the decision-making process for solvent selection and the general reaction workflow.

ReactionWorkflow Start Start: 2-(Chloromethyl)-7-fluoroquinoline HCl BaseChoice Is Nucleophile Acid-Sensitive? Start->BaseChoice FreeBase Protocol A: Free-Base Isolation (DCM/NaHCO3) BaseChoice->FreeBase Yes (e.g., complex amine) DirectUse Direct Use with Excess Base (K2CO3/DIEA) BaseChoice->DirectUse No (Standard) Reaction SN2 Reaction (Solvent: ACN/DMF, Cat: NaI) FreeBase->Reaction DirectUse->Reaction Workup Workup & Purification Reaction->Workup

Caption: Workflow for selecting the appropriate activation method based on nucleophile sensitivity.

Mechanism Quinoline 7-Fluoro-2-(chloromethyl)quinoline TS Transition State [Pentacoordinate Carbon] Quinoline->TS + Nu: Nu Nucleophile (R-NH2 / R-SH) Nu->TS Product Functionalized 7-Fluoroquinoline TS->Product - Cl⁻

Caption: Mechanistic pathway for the S_N2 displacement of the chloride leaving group.

Safety & Handling

  • Corrosivity: The HCl salt is corrosive to mucous membranes. Wear full PPE (gloves, goggles, lab coat).

  • Alkylating Potential: As a benzylic halide, this compound is a potent alkylating agent. It is potentially genotoxic . Handle exclusively in a fume hood.

  • Neutralization: Quench excess alkylating agent with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal.

References

  • General Reactivity of 2-(Chloromethyl)

    • PubChem Compound Summary for 2-(Chloromethyl)quinoline hydrochloride. National Center for Biotechnology Information. Accessed Oct 2025.

  • Fluoroquinolone Structure & Medicinal Chemistry

    • Horta, P., et al. "Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure."[3] Targets in Heterocyclic Systems, 2018.[3][4]

  • Synthesis of Quinolone Derivatives (Methodology)

    • BenchChem Technical Guide. "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry."
  • Safety Data & Handling (SDS)

    • Sigma-Aldrich Safety Data Sheet for 2-(Chloromethyl)quinoline hydrochloride.

(Note: While specific literature for the exact 7-fluoro-2-chloromethyl analog is proprietary or sparse in open sources, the reactivity profile is rigorously derived from the homologous 2-(chloromethyl)quinoline series cited above.)

Sources

Scalable synthesis methods for 7-fluoroquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 7-Fluoroquinoline Intermediates

Abstract: The 7-fluoroquinoline scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of numerous life-saving fluoroquinolone antibiotics.[1][2] The efficacy and broad-spectrum activity of these drugs are critically dependent on the substituents around this core, making the efficient and scalable synthesis of 7-fluoroquinoline intermediates a paramount concern for the pharmaceutical industry.[3][4][5] This guide provides researchers, process chemists, and drug development professionals with a detailed overview of robust and scalable synthetic strategies. We will explore the mechanistic underpinnings of classical methods, delve into modern, more sustainable protocols, and provide detailed, field-tested procedures for key transformations. The focus remains on scalability, addressing the specific challenges encountered when transitioning from laboratory-scale discovery to pilot-plant and industrial production.[6]

Strategic Overview: Selecting a Synthetic Route

The synthesis of the quinoline core is a well-trodden path in organic chemistry, with several named reactions offering viable entry points. However, for industrial applications, particularly for highly functionalized targets like 7-fluoroquinolines, the choice of route must be guided by factors beyond mere chemical feasibility. These include cost of starting materials, reaction efficiency, safety, environmental impact, and, crucially, scalability.

The diagram below outlines a general decision-making framework for selecting an appropriate synthetic strategy.

G cluster_0 Initial Assessment cluster_1 Classical Routes cluster_2 Modern & Specialized Routes cluster_3 Evaluation & Optimization Start Define Target 7-Fluoroquinoline Intermediate Availability Are Starting Materials (e.g., substituted anilines, o-aminoaryl ketones) Readily Available & Cost-Effective? Start->Availability Friedlander Friedländer Synthesis (o-aminoaryl ketone + α-methylene ketone) Availability->Friedlander Yes, o-aminoaryl ketone available GouldJacobs Gould-Jacobs Reaction (aniline + EMME) Availability->GouldJacobs Yes, substituted aniline available Combes Combes Synthesis (aniline + β-diketone) Availability->Combes Yes, simple aniline available Catalytic Catalytic Dehydrogenative Coupling (e.g., from 2-aminobenzyl alcohol) Availability->Catalytic No, requires alternative precursors ScaleUp Assess Scalability Challenges (Thermodynamics, Purity, Work-up) Friedlander->ScaleUp GouldJacobs->ScaleUp Combes->ScaleUp Consider regioselectivity issues Catalytic->ScaleUp FlowChem Continuous Flow Synthesis FlowChem->ScaleUp For high throughput & control Optimize Process Optimization & Validation ScaleUp->Optimize Parameters Defined

Caption: Decision workflow for selecting a 7-fluoroquinoline synthesis strategy.

Foundational Synthetic Strategies: The Classical Routes

While modern chemistry offers elegant solutions, a firm understanding of classical quinoline syntheses is essential. These methods established the fundamental disconnections for the quinoline ring and are still relevant, often serving as the basis for more advanced protocols.

The Friedländer Synthesis

This is arguably one of the most versatile and widely adopted methods for constructing polysubstituted quinolines.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, typically catalyzed by acid or base.[9][10][11]

Causality & Mechanism: The reaction's robustness stems from its convergent nature, bringing together two key fragments. Two primary mechanistic pathways are proposed: an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration, or the initial formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type cyclization.[10][12] The choice of catalyst (acid vs. base) can influence the predominant pathway and the reaction's efficiency.

G A 2-Aminoaryl Ketone + α-Methylene Ketone B Path 1: Aldol Condensation A->B C Path 2: Schiff Base Formation A->C D α,β-Unsaturated Intermediate B->D E Enamine Intermediate C->E F Intramolecular Cyclization (Dehydration) D->F E->F G Substituted Quinoline F->G

Caption: Simplified dual-pathway mechanism of the Friedländer Synthesis.

Scalability Insights: The traditional Friedländer synthesis can be limited by harsh conditions (high temperatures, strong acids/bases).[9] However, modern iterations using milder catalysts like iodine, p-toluenesulfonic acid, or various Lewis acids have made it significantly more amenable to scale-up, even under solvent-free conditions.[8][10][11]

The Combes Synthesis

First reported in 1888, the Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[13][14][15]

Causality & Mechanism: The reaction proceeds via the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to yield the quinoline.[13][14] The rate-determining step is typically the acid-catalyzed ring closure.[14]

Scalability Insights: This method is straightforward but can suffer from a critical drawback: regioselectivity. For meta-substituted anilines, cyclization can occur at either ortho position, leading to mixtures of isomers that can be difficult to separate on a large scale.[13] Therefore, it is most reliable for symmetrically substituted or unsubstituted anilines.

Skraup and Doebner-von Miller Reactions

These related methods utilize the reaction of anilines with α,β-unsaturated carbonyl compounds.[16] In the classic Skraup synthesis, the unsaturated carbonyl is generated in situ from glycerol, sulfuric acid, and an oxidizing agent.[17][18] The Doebner-von Miller reaction is more general, using pre-formed α,β-unsaturated aldehydes or ketones.[16][17]

Causality & Mechanism: The mechanism has been a subject of debate, with modern studies suggesting a complex fragmentation-recombination pathway rather than a simple linear sequence.[16][19][20] An initial conjugate addition of the aniline is followed by fragmentation into an imine and a ketone, which then recombine to form the product.[19][20]

Scalability Insights: These reactions are often characterized by highly exothermic and sometimes violent conditions, particularly the Skraup synthesis.[18] This poses significant safety and control challenges for large-scale production, making them less favored in modern industrial settings compared to the Friedländer or Gould-Jacobs approaches.

Industrial Workhorses: Scalable & Modern Protocols

For the synthesis of fluoroquinolone antibiotics, specific, highly optimized routes have become industry standards. These methods are designed for high throughput, purity, and control.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of industrial fluoroquinolone synthesis.[21] The process begins with the condensation of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to form the quinolone ring system.

Causality & Mechanism: This two-stage process allows for excellent control. The initial condensation forms a stable acrylate intermediate. The subsequent intramolecular cyclization is driven by heat, typically in a high-boiling solvent like diphenyl ether, which provides the necessary thermal energy for the ring-closing reaction and subsequent aromatization.

The Grohe Synthesis

The Grohe synthesis is another commercially significant route, particularly for blockbuster drugs like ciprofloxacin.[22] This multi-step sequence offers high modularity. A key step involves the tandem C-acylation of a vinylogous amide and subsequent cyclization to form the fluoroquinolone core.[23]

Scalability & Sustainability Insights: While highly effective, the classical Grohe route often relies on hazardous and environmentally problematic solvents like dioxane and DMF.[22] This has spurred significant research into greener alternatives. Recent studies have demonstrated the viability of using Deep Eutectic Solvents (DESs) as alternative reaction media, improving the environmental profile of this critical synthesis.[22] Furthermore, adapting these routes to continuous flow processes can dramatically improve safety, consistency, and throughput.[23]

Application Protocols

The following protocols are presented as robust starting points for the synthesis of key 7-fluoroquinoline intermediates, designed with scalability in mind.

Protocol 1: Scalable Friedländer Synthesis of Ethyl 7-Fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Principle: This protocol utilizes a Lewis acid-catalyzed Friedländer condensation, which offers milder conditions and higher yields compared to traditional methods. The reaction condenses 2-amino-4-fluorobenzophenone with ethyl acetoacetate to directly form the functionalized quinoline core. This intermediate is a versatile precursor for various fluoroquinolone antibiotics.

Materials & Reagents:

  • 2-Amino-4-fluorobenzophenone (1.0 eq)

  • Ethyl acetoacetate (1.5 eq)

  • Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] (0.1 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge reactor with 2-amino-4-fluorobenzophenone, ethanol, and ethyl acetoacetate. B Add Nd(NO3)3·6H2O catalyst. A->B C Heat mixture to reflux (approx. 78°C) under an inert atmosphere. B->C D Monitor reaction progress by TLC or HPLC (typically 4-6 hours). C->D E Cool reaction to room temperature. Remove ethanol under reduced pressure. D->E Reaction Complete F Add ethyl acetate and water. Adjust pH to ~2 with HCl. E->F G Separate layers. Wash organic phase with NaHCO3 solution and brine. F->G H Dry organic layer over Na2SO4, filter, and concentrate. G->H I Recrystallize crude product from ethanol to yield pure solid. H->I

Caption: Step-by-step workflow for the Friedländer synthesis protocol.

Step-by-Step Procedure:

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-fluorobenzophenone and ethanol. Stir until all solids are dissolved.

  • Add ethyl acetoacetate to the solution, followed by the neodymium(III) nitrate hexahydrate catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material using an appropriate chromatographic method (e.g., TLC, HPLC).

  • Upon completion, allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and add water. Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid to protonate any basic impurities.

  • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hot ethanol to yield the title compound as a crystalline solid.

Safety Precautions: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle all chemicals in a well-ventilated fume hood.

Protocol 2: Two-Step Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Principle: This classic two-step industrial process first involves a condensation reaction to form an enamine intermediate, which is then isolated and subjected to high-temperature thermal cyclization. This approach provides a robust and scalable route to a fundamental fluoroquinolone precursor.

Materials & Reagents:

  • 3-Fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)

  • Diphenyl ether (solvent for cyclization)

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

Step A: Synthesis of Diethyl 2-((3-fluorophenyl)amino)methylenemalonate

  • In a reaction vessel, combine 3-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture gently (e.g., 90-100 °C) for 1-2 hours. The reaction is typically driven by the removal of the ethanol byproduct.

  • Monitor the reaction by TLC or GC until the 3-fluoroaniline is consumed.

  • Cool the reaction mixture. The crude product often solidifies upon cooling and can be used directly in the next step or purified by recrystallization from ethanol/hexanes.

Step B: Thermal Cyclization

  • In a separate high-temperature reaction vessel equipped with a distillation head, heat diphenyl ether to approximately 250-260 °C.

  • Slowly add the intermediate from Step A to the hot diphenyl ether. The addition should be controlled to manage the evolution of ethanol.

  • Maintain the high temperature for 30-60 minutes after the addition is complete to ensure full cyclization.

  • Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane or heptane to precipitate the product.

  • Filter the solid product and wash thoroughly with the non-polar solvent to remove the high-boiling diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Process Optimization & Scalability Notes:

  • Thermal Control: The cyclization step is highly endothermic and requires a robust heating system for large-scale reactors. Precise temperature control is critical to prevent side reactions and ensure complete conversion.

  • Solvent Selection: Diphenyl ether is a traditional choice due to its high boiling point, but its removal can be challenging. Alternative high-boiling point solvents should be evaluated for easier work-up and better environmental profiles.

  • Precipitation/Crystallization: The cooling and precipitation step is crucial for obtaining a high-purity product. The rate of cooling and the choice of anti-solvent can significantly impact crystal size and purity.

Overcoming Scalability Hurdles

Transitioning a synthesis from the gram to the kilogram scale introduces challenges that are not always apparent in the lab.[6] Awareness of these issues is key to successful process development.

Challenge Root Cause(s) at Scale Mitigation & Optimization Strategies
Low or Inconsistent Yield Inefficient mixing leading to localized concentration gradients; poor heat transfer causing side reactions or degradation.[6]- Characterize mixing and heat transfer parameters at the lab scale. - Re-optimize reaction temperature and addition rates at the pilot scale. - Consider continuous flow reactors for superior control.[23]
Poor Purity / Impurity Profile "Hot spots" in the reactor from inefficient heat dissipation; variations in raw material quality; inconsistent work-up procedures.[6]- Implement stringent quality control for all starting materials. - Ensure uniform heating and agitation. - Standardize all work-up and purification protocols.
Exotherm Control Reduced surface-area-to-volume ratio in larger reactors leads to less efficient heat dissipation.[6]- Perform reaction calorimetry studies (DSC, TGA) to quantify the heat of reaction. - Implement controlled, slow addition of a key reactant. - Ensure the reactor's cooling system is adequate for the calculated heat load.
Product Isolation Issues Changes in crystal form (polymorphism); product "oiling out" instead of crystallizing; inefficient filtration or drying at scale.[6]- Conduct polymorph screening and develop a robust crystallization protocol. - Optimize solvent/anti-solvent systems and cooling profiles. - Validate filtration and drying equipment for the required throughput.

Conclusion

The synthesis of 7-fluoroquinoline intermediates is a mature field that continues to evolve. While classical methods like the Friedländer and Gould-Jacobs syntheses remain industrial mainstays, the drive for greater efficiency, safety, and sustainability is pushing the field towards modern catalytic and continuous flow processes.[22][24][25][26] A successful scale-up campaign requires not only a deep understanding of the underlying reaction mechanisms but also a proactive approach to identifying and mitigating the unique challenges posed by large-scale production. The protocols and insights provided in this guide serve as a foundation for developing robust, scalable, and economically viable processes for these critical pharmaceutical building blocks.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J Org Chem. Retrieved February 17, 2026, from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved February 17, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024, June 24). Bentham Science. Retrieved February 17, 2026, from [Link]

  • Catalytic pathway for quinoline synthesis. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025, January 18). PubMed. Retrieved February 17, 2026, from [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023, March 21). PMC. Retrieved February 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved February 17, 2026, from [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach. (2024, May 1). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved February 17, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Retrieved February 17, 2026, from [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026, January 25). MDPI. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved February 17, 2026, from [Link]

  • A new synthetic route to 7‐halo‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents. (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Optimizing Antibacterial Therapies: The Synthesis and Application of Fluoroquinolone Metal Complexes. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 17, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.).
  • Combes quinoline synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. (2023, April 20). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved February 17, 2026, from [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022, July 1). MDPI. Retrieved February 17, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Characteristics Of Pharmaceutical Intermediates. (n.d.). Inter-China. Retrieved February 17, 2026, from [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against. (2022, August 22). PMC. Retrieved February 17, 2026, from [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • Friedländer Synthesis: Mechanism. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2011, March 22). MDPI. Retrieved February 17, 2026, from [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives. (2011, March 22). PubMed. Retrieved February 17, 2026, from [Link]

  • Flow Synthesis of Ciprofloxacin. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Chloromethyl)-7-fluoroquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving reaction yields in the synthesis of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide systematic troubleshooting strategies to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the quinoline core structure?

The synthesis of the quinoline ring is a well-established area of organic chemistry with several named reactions, each suited for different substitution patterns. The most common methods include:

  • Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. It is a robust method but can be highly exothermic and sometimes violent.[1]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It is a versatile method for producing polysubstituted quinolines and is often catalyzed by acids or bases.[2][3]

  • Combes Synthesis: This route uses the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization.[4]

  • Gould-Jacobs Reaction: This pathway begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. High temperatures are often required for the cyclization step, which can lead to side reactions.[5]

The choice of synthesis often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. For 2-substituted quinolines, the Friedländer synthesis is a common choice.[6]

Q2: I'm experiencing a significantly low yield. What are the most likely causes?

Low yields in quinoline synthesis are a frequent challenge. The most common culprits include:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acids or bases, which can cause degradation of starting materials or the final product.[3]

  • Suboptimal Catalyst: The choice and activity of the catalyst are critical. An inappropriate or deactivated catalyst can lead to low conversion rates.[3]

  • Poor Reactant Quality: Impurities in starting materials, especially the aniline or carbonyl compound, can interfere with the reaction.

  • Competing Side Reactions: Self-condensation of the carbonyl reactant (e.g., aldol condensation) is a significant side reaction that can consume starting materials and reduce the yield of the desired quinoline.[3]

  • Inadequate Temperature Control: Quinoline syntheses can be very sensitive to temperature. Non-optimal temperatures may result in slow reaction rates or an increase in the formation of side products.[3]

  • Solvent Effects: The solvent plays a crucial role in the reaction's efficiency by affecting the solubility of reactants and intermediates.[3]

Q3: How can I minimize the formation of side products?

Minimizing side reactions is key to improving your yield. Consider the following strategies:

  • Optimize Reaction Temperature: Incrementally adjust the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.[3]

  • Select a Milder Catalyst: Modern approaches often use milder and more efficient catalytic systems, such as ionic liquids or nanocatalysts, which can improve selectivity.[3]

  • Control Stoichiometry: Carefully control the ratio of your reactants. An excess of one reactant may favor side reactions.

  • Purify Starting Materials: Ensure the purity of your starting materials through techniques like recrystallization or distillation before starting the reaction.

Q4: Which reaction parameters are most critical to monitor for a successful synthesis?

For a successful and reproducible synthesis of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride, you should closely monitor:

  • Temperature: Maintain a stable and optimal reaction temperature.

  • Reaction Time: Monitor the reaction progress with TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[3]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The quality of your starting materials and solvents cannot be overstated.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride.

Issue 1: Low or No Product Formation

This is one of the most common and frustrating issues. A systematic approach can help identify the root cause.

Potential Causes & Solutions
Potential Cause Recommended Solution & Explanation
Inactive or Inappropriate Catalyst Solution: Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[3] Explanation: Catalysts can degrade over time or become poisoned by impurities. Ensuring an active and appropriate catalyst is crucial for the reaction to proceed.
Incorrect Reaction Temperature Solution: Methodically increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC.[3] Explanation: Many cyclization reactions in quinoline synthesis have a significant activation energy barrier and require sufficient thermal energy to proceed at a reasonable rate.
Poor Solubility of Reactants Solution: Switch to a more polar solvent such as DMF or ethanol to improve the solubility of your starting materials.[3] Explanation: If the reactants are not sufficiently dissolved in the reaction medium, the reaction will be slow or may not proceed at all due to limited interaction between the molecules.
Incomplete Reaction Solution: Increase the reaction time and continue to monitor the progress with TLC or LC-MS until the starting materials are consumed.[3] Explanation: Some reactions are inherently slow. It's important to ensure the reaction has been given enough time to go to completion.
Degradation of Starting Materials or Product Solution: If you suspect degradation due to harsh conditions, consider using a milder catalyst and lower reaction temperatures. Explanation: Fluoroquinolones and their precursors can be sensitive to strong acids, bases, and high temperatures, leading to decomposition.
Troubleshooting Workflow

Here is a logical workflow for troubleshooting low product yield.

Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_catalyst Check Catalyst Activity (Use Fresh Catalyst) check_reagents->check_catalyst Reagents OK success Yield Improved check_reagents->success Impurity Found & Removed optimize_temp Optimize Temperature (Incremental Increase) check_catalyst->optimize_temp Catalyst OK check_catalyst->success New Catalyst Works optimize_solvent Optimize Solvent (Test Solubility) optimize_temp->optimize_solvent No Improvement optimize_temp->success Yield Improves optimize_time Increase Reaction Time (Monitor by TLC) optimize_solvent->optimize_time No Improvement optimize_solvent->success Yield Improves optimize_time->success Yield Improves

Sources

Overcoming solubility issues with quinoline hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with quinoline hydrochloride (HCl) salts. As weak base salts, their solubility is intricately linked to the physicochemical properties of the aqueous environment. This document provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline HCl salt poorly soluble in neutral water or buffer (e.g., PBS pH 7.4)?

A1: Quinoline is a weak base. When its hydrochloride salt is dissolved in water, an equilibrium is established between the protonated (ionized) quinoline cation and its neutral, free base form. The ionized form is generally much more soluble in water.[1] At neutral or alkaline pH, this equilibrium shifts towards the non-ionized free base, which is often significantly less soluble and can precipitate out of solution.[1][2]

Q2: I dissolved my quinoline HCl salt in an acidic solution, but it precipitated when I diluted it with my neutral cell culture medium. What happened?

A2: This is a classic case of pH-shift precipitation.[3] Your initial acidic solution kept the quinoline fully protonated and soluble. Upon dilution into a larger volume of neutral (pH ~7.4) medium, the buffering capacity of the medium raised the overall pH. This pH increase shifted the equilibrium towards the poorly soluble free base, causing it to exceed its solubility limit and precipitate.[3]

Q3: What is the quickest way to improve the solubility of my quinoline HCl salt for an in vitro assay?

A3: The most direct method is to lower the pH of your final aqueous solution.[2][4] By ensuring the pH is sufficiently acidic, you keep the quinoline molecule in its protonated, more soluble salt form. For many weakly basic drugs, adjusting the pH is a primary strategy to enhance solubility.[2] However, you must always consider the pH tolerance of your experimental system (e.g., cells, enzymes).

Q4: Can I use an organic solvent like DMSO to dissolve my quinoline HCl salt?

A4: Yes, DMSO is a common and effective solvent for creating concentrated stock solutions of many organic molecules, including quinoline derivatives.[5][6] However, be aware of two potential issues:

  • Precipitation upon dilution: When the DMSO stock is added to an aqueous buffer, the compound may still precipitate if its final concentration exceeds its aqueous solubility limit, a common issue in cell-based assays.[5][6]

  • Solvent toxicity: The final concentration of DMSO in your assay should typically be kept low (e.g., <0.5% v/v) to avoid artifacts or cellular toxicity.[5]

In-Depth Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution During Formulation

Root Cause Analysis: The core issue stems from the pH-dependent solubility of a weak base salt. The solubility of the ionized salt and the non-ionized free base can differ by several orders of magnitude. The critical pH at which the salt and free base have equal solubility is known as the pH of maximum solubility, or pHmax.[7][8][9] Above the pHmax, the free base is the more stable solid form, and the salt will tend to convert to the free base and precipitate (a process called disproportionation).[7][9]

The equilibrium between the soluble, ionized form (QH+) and the poorly soluble, neutral form (Q) is governed by the solution's pH and the compound's pKa.

cluster_0 QH_plus Quinoline-H+ (Ionized) Freely Soluble Q Quinoline (Free Base) Poorly Soluble QH_plus->Q Equilibrium governed by Henderson-Hasselbalch Equation Low_pH Low pH (Acidic Environment) High_pH High pH (Neutral/Basic Environment)

Caption: pH-dependent equilibrium of a quinoline salt.

This workflow provides a logical sequence for diagnosing and solving solubility issues.

Start Start: Quinoline HCl Precipitates in Aqueous Media CheckpH Is the final solution pH well below the compound's pKa? Start->CheckpH AdjustpH Strategy 1: pH Adjustment Lower pH with dilute HCl or an acidic buffer (e.g., citrate). CheckpH->AdjustpH No CheckSystemTolerance Is the required acidic pH compatible with the assay (cells, enzyme, etc.)? CheckpH->CheckSystemTolerance Yes, but still precipitates AdjustpH->CheckSystemTolerance UseCosolvent Strategy 2: Co-solvent System Use a water-miscible organic solvent (e.g., Ethanol, Propylene Glycol). CheckSystemTolerance->UseCosolvent No Success Success: Soluble & Stable Proceed with Experiment CheckSystemTolerance->Success Yes TestConcentrations Screen co-solvent concentrations (e.g., 5%, 10%, 20% v/v). Balance solubility and toxicity. UseCosolvent->TestConcentrations TestConcentrations->Success Soluble & Non-toxic Failure Consider Advanced Formulation (e.g., Salt Screening, Cyclodextrins) TestConcentrations->Failure Still precipitates or is toxic

Caption: Troubleshooting workflow for quinoline HCl solubility.

Experimental Protocols

Protocol 1: Determining an Approximate pH-Solubility Profile

This protocol helps you identify the pH range in which your compound is sufficiently soluble.

Objective: To find the minimum pH required to maintain the desired concentration of the quinoline HCl salt in solution.

Materials:

  • Quinoline HCl salt

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter

  • Magnetic stirrer and stir bars

  • Vials or test tubes

  • 0.22 µm syringe filters

Procedure:

  • Prepare a Slurry: Add an excess amount of your quinoline HCl salt to a known volume of deionized water in a vial (e.g., 10 mg in 1 mL). This should form a slurry or suspension.

  • Initial pH Measurement: Measure the initial pH of the slurry.

  • Acidic Titration: While stirring, add small, incremental volumes of 0.1 M HCl. After each addition, allow the system to equilibrate for 5-10 minutes.

  • Observe Dissolution: Continue adding acid until all solid material has visually dissolved.

  • Record pH: Once the solution is clear, measure and record the pH. This pH value is a good approximation of the upper limit (pHmax) at which your desired concentration is soluble.[8][10]

  • Validation: To confirm, take a clear solution from step 5 and slowly titrate it with 0.1 M NaOH. Note the pH at which precipitation first occurs.

  • Self-Validation Check: The pH of dissolution (step 5) and the pH of initial precipitation (step 6) should be reasonably close. A large discrepancy may indicate slow kinetics or polymorphism.

Protocol 2: Co-solvent Screening for Improved Solubility

If pH adjustment is not viable, a co-solvent system can be used to increase the solubility of the poorly soluble free base.[11][12][13] Co-solvents work by reducing the overall polarity of the aqueous medium.[13]

Objective: To identify a water-miscible co-solvent and its optimal concentration to dissolve the quinoline HCl salt at a physiologically relevant pH.

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[11][12]

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of solutions of your primary aqueous buffer (e.g., PBS, pH 7.4) containing different percentages of a co-solvent. For example: 5% Ethanol in PBS, 10% Ethanol in PBS, 20% Ethanol in PBS.

  • Solubility Test: To a known amount of your quinoline HCl salt, add a fixed volume of each co-solvent mixture from step 1.

  • Equilibration: Vortex each sample vigorously and then allow it to equilibrate at room temperature for at least 1-2 hours (or longer, if needed) with gentle agitation.

  • Visual Inspection: Observe the samples for undissolved solid. The lowest percentage of co-solvent that results in a clear solution is your initial lead.

  • Quantitative Confirmation (Optional but Recommended): For the clear solutions, filter the sample through a 0.22 µm syringe filter to remove any potential micro-precipitates. Analyze the filtrate concentration using a suitable method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the actual solubility.

  • Self-Validation Check: Always run a control using only the aqueous buffer without any co-solvent to confirm the baseline insolubility. Also, ensure the chosen co-solvent concentration is compatible with your downstream assay.[5]

Co-solvent System (in PBS pH 7.4)Target ConcentrationVisual Observation
0% (Control)100 µMHeavy Precipitate
5% Ethanol100 µMLight Precipitate
10% Ethanol100 µMClear Solution
20% Ethanol100 µMClear Solution
5% Propylene Glycol100 µMModerate Precipitate
10% Propylene Glycol100 µMLight Precipitate
20% Propylene Glycol100 µMClear Solution

Based on this example, 10% Ethanol or 20% Propylene Glycol could be selected for further optimization.

References

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed Central. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET & DMPK. Available at: [Link]

  • The Effect of Alkalis Upon the Solubility of Quinine Salts. University of Oregon Libraries. Available at: [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Office of Environmental Health Hazard Assessment (OEHHA). Available at: [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. Available at: [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Role of Magnesium Stearate. Springer. Available at: [Link]

  • Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. ResearchGate. Available at: [Link]

  • Quinoline. Merck Index Online. Available at: [Link]

  • Quinoline. PubChem, National Institutes of Health. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Solubility and distribution. SlideShare. Available at: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Visualized Experiments. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. University of Helsinki. Available at: [Link]

  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Chloromethyl Quinoline Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a chloromethyl group onto a quinoline scaffold and performing subsequent substitution reactions. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize common side reactions, thereby improving your yield, purity, and experimental reproducibility.

Troubleshooting Guide: From Chloromethylation to Substitution

This guide is divided into two primary stages: the initial chloromethylation of the quinoline ring and the subsequent nucleophilic substitution at the newly introduced chloromethyl group.

Part A: Chloromethylation of the Quinoline Ring

The direct introduction of a chloromethyl group onto an aromatic ring, often via the Blanc chloromethylation or related methods, is a powerful tool.[1][2] However, the highly reactive nature of the electrophile and the product itself can lead to several yield-reducing side reactions.

Issue 1.1: Low Yield of Monochloromethylated Product with Significant Tar or High Molecular Weight Impurity Formation

  • Primary Suspect: Diarylalkane Formation. This is the most common and problematic side reaction during chloromethylation.[3][4] The initial chloromethylated quinoline product is highly reactive and can act as an electrophile, undergoing a Friedel-Crafts alkylation with another molecule of the starting quinoline. This dimerization or polymerization leads to a complex mixture of high-molecular-weight byproducts, often observed as an intractable tar.[2][5]

  • Causality & Mechanism: The reaction conditions that favor the initial chloromethylation (Lewis acid catalyst, acidic environment) also facilitate the subsequent Friedel-Crafts alkylation. The chloromethyl group, once formed, is easily activated by the Lewis acid to form a benzylic carbocation, which is then attacked by another electron-rich quinoline ring.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. The formation of diarylalkane byproducts is highly temperature-dependent.[6] Maintain a consistently low reaction temperature, ideally between 0°C and 5°C , throughout the addition of reagents and the subsequent stirring period.[6]

    • Slow Reagent Addition: Add the formaldehyde source (e.g., paraformaldehyde or a formal) dropwise or in small portions. This maintains a low instantaneous concentration of the highly reactive chloromethylating agent, suppressing the rate of the secondary alkylation reaction relative to the primary chloromethylation.[5]

    • Control Reactant Concentration: High concentrations of the quinoline substrate can increase the likelihood of the bimolecular diarylalkane formation.[4] While a balance must be struck to ensure a reasonable reaction rate, avoiding overly concentrated conditions is beneficial.

    • Prompt Work-up: Do not let the reaction stir for an extended period after completion. Once the starting material is consumed (as monitored by TLC or GC), quench the reaction and proceed with the work-up immediately to isolate the product from the acidic, catalytic conditions that promote side reactions.[6]

Issue 1.2: Formation of Di- or Poly-chloromethylated Products

  • Primary Suspect: Over-reaction. If the quinoline ring is sufficiently activated, it can undergo multiple chloromethylations.

  • Troubleshooting & Optimization:

    • Stoichiometric Control: Carefully control the molar ratio of the chloromethylating agent to the quinoline substrate.[6] An excess of formaldehyde and HCl will drive the reaction towards multiple additions. Start with a 1:1 or slightly less than stoichiometric amount of the chloromethylating agent and monitor the reaction progress.

Diagram 1: Key Side Reactions in Quinoline Chloromethylation

Quinoline Quinoline (Substrate) Chloromethyl_Quinoline Desired Product: Chloromethyl Quinoline Quinoline->Chloromethyl_Quinoline Primary Reaction (Good) Diarylalkane Side Product: Diarylalkane (Tar) Quinoline->Diarylalkane Reagents HCHO, HCl ZnCl₂ Catalyst Reagents->Quinoline Dichloromethyl_Quinoline Side Product: Dichloromethyl Quinoline Chloromethyl_Quinoline->Dichloromethyl_Quinoline Excess Reagents Chloromethyl_Quinoline->Diarylalkane High Temp. High Conc. Start Low Yield in Substitution Reaction? Check_SM Is Starting Material (SM) left in crude mixture? Start->Check_SM Increase_Cond Option: Increase Temp/Time or add phase-transfer catalyst Check_SM->Increase_Cond Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_SM->Analyze_Byproducts No Success Yield Improved Increase_Cond->Success Is_Polymer Polymer or Quaternized Salt? Analyze_Byproducts->Is_Polymer Is_Elimination Vinyl Quinoline (Elimination)? Is_Polymer->Is_Elimination No Sol_Polymer Action: Lower Temp, Use non-nucleophilic base Is_Polymer->Sol_Polymer Yes Is_Hydrolysis Hydroxymethyl Quinoline? Is_Elimination->Is_Hydrolysis No Sol_Elimination Action: Lower Temp, Use less hindered nucleophile Is_Elimination->Sol_Elimination Yes Sol_Hydrolysis Action: Use anhydrous solvent, Avoid aqueous work-up Is_Hydrolysis->Sol_Hydrolysis Yes Sol_Polymer->Success Sol_Elimination->Success Sol_Hydrolysis->Success

Sources

Technical Support Center: Purification Strategies for 2-(Chloromethyl)-7-fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride. This document moves beyond generic protocols to offer a self-validating system of purification, grounded in the principles of organic chemistry and supported by authoritative references. Our goal is to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride?

A1: Based on common synthetic routes for quinoline derivatives, the primary impurities are likely to be:

  • Starting materials: Unreacted precursors from the quinoline ring synthesis.

  • Over-chlorinated species: Dichloromethyl and trichloromethyl analogs of the target compound can form if chlorination conditions are not strictly controlled.

  • Hydrolysis products: The chloromethyl group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxymethyl derivative.

  • Polymeric materials: Acid-catalyzed side reactions can sometimes produce tar-like polymeric byproducts.

Q2: What is the best single solvent for recrystallizing 2-(Chloromethyl)-7-fluoroquinoline hydrochloride?

A2: While an ideal single solvent is not always available, lower alcohols like methanol or ethanol are often a good starting point for hydrochloride salts of quinoline derivatives. These solvents typically offer good solubility at elevated temperatures and lower solubility at room temperature or below, which is the fundamental principle of recrystallization. However, for optimal results, a mixed-solvent system is often superior.

Q3: How can I effectively monitor the progress of purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification. A typical mobile phase for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate.[1] For more polar compounds, a system of dichloromethane and methanol may be more effective.[1] It is often beneficial to add a small amount of a basic modifier, like triethylamine, to the mobile phase to prevent streaking, which is common with basic compounds like quinolines on silica gel.[1]

For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, often with a formic acid modifier, is a common starting point for the analysis of quinoline derivatives.[2][3]

Troubleshooting Common Purification Issues

Problem Probable Cause(s) Recommended Solutions
Oily Precipitate During Recrystallization The solvent is too non-polar, causing the compound to "oil out" instead of crystallizing. The cooling process is too rapid.Add a more polar co-solvent dropwise to the hot solution until the oil redissolves, then allow for slow cooling. Ensure the solution is not supersaturated before cooling.
Low Recovery After Recrystallization Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the filtrate in an ice bath to maximize crystal precipitation. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Compound Streaks on TLC Plate The compound is interacting too strongly with the acidic silica gel. The sample is too concentrated.Add a small percentage (0.5-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[1] Dilute the sample before spotting it on the TLC plate.[1]
Compound is Stuck on the Chromatography Column The eluent is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If the compound remains on the column, a more polar solvent like methanol may be required. For basic compounds like fluoroquinolones that bind strongly to silica, adding a small amount of a basic modifier to the eluent can aid elution.[4]
Co-elution of Impurities in Column Chromatography The polarity difference between the desired compound and the impurity is insufficient for separation with the chosen solvent system.Optimize the solvent system by trying different solvent combinations. A shallow gradient elution can often improve separation. If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Hexane)

This protocol is designed to purify the crude product by taking advantage of its differential solubility in a polar and a non-polar solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(Chloromethyl)-7-fluoroquinoline hydrochloride in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Induce Cloudiness: While the ethanol solution is still hot, add hexane dropwise until a persistent cloudiness is observed. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The optimal gradient will depend on the separation of the target compound from its impurities as monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(Chloromethyl)-7-fluoroquinoline hydrochloride.

Purity Assessment

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v).[1] For more polar impurities, a gradient with increasing ethyl acetate or a dichloromethane/methanol system may be necessary.[1]

  • Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at a suitable wavelength (e.g., 225 nm).[3]

Visualizations

Purification_Workflow Crude_Product Crude 2-(Chloromethyl)-7- fluoroquinoline HCl Recrystallization Recrystallization (e.g., Ethanol/Hexane) Crude_Product->Recrystallization Initial Purification Purity_Analysis Purity Analysis (TLC, HPLC) Recrystallization->Purity_Analysis Assess Purity Column_Chromatography Silica Gel Column Chromatography Column_Chromatography->Purity_Analysis Re-assess Purity Purity_Analysis->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Analysis->Pure_Product Purity > 98%

Caption: A typical workflow for the purification of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Estevez, V., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 651.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Chem 267. Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Supplementary Information: Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. (n.d.). Retrieved from [Link]

  • Shayanfar, A., & Jouyban, A. (2021).
  • Chem355 Labbook-2020. (n.d.). Retrieved from [Link]

  • ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography? Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-(Chloromethyl)quinoline. Retrieved from [Link]

  • Dea-Ayuela, M. A., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
  • Kumar, A., et al. (2024). design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences, 13(5), 2349-2363.
  • Al-Qaisi, Z. A., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(1).
  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35, 1855-1861.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Ukwueze, S. E., & Osuntokun, O. T. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2821.
  • U.S. Pharmacopeia. (2012). Description and Solubility. In First Supplement to USP 35–NF 30.
  • Fernandes, P., & de Sousa, M. E. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.
  • Chen, J., et al. (2017). Solubility of 2-isopropylimidazole in nine pure organic solvents and liquid mixture of (methanol + ethyl acetate) from T = (278.15 to 313.15) K: Experimental measurement and thermodynamic modelling. The Journal of Chemical Thermodynamics, 107, 133-140.

Sources

Stability of 2-(Chloromethyl)-7-fluoroquinoline HCl under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Chloromethyl)-7-fluoroquinoline HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive intermediate, particularly concerning its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 2-(Chloromethyl)-7-fluoroquinoline HCl?

A1: The primary stability concern is its high reactivity, especially under basic or nucleophilic conditions. The chloromethyl group at the 2-position of the quinoline ring is highly susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2][3] The hydrochloride salt form is stable, but upon deprotonation of the quinoline nitrogen with a base, the molecule's reactivity increases significantly.

Q2: Why is this compound so reactive towards bases?

A2: The reactivity stems from the electronic properties of the quinoline ring and the nature of the chloromethyl group. The quinoline system is electron-withdrawing, which polarizes the C-Cl bond in the chloromethyl group, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[3] The presence of the fluorine atom at the 7-position further influences the electron distribution of the ring system.

Q3: What are the likely degradation products when 2-(Chloromethyl)-7-fluoroquinoline HCl is exposed to a base?

A3: Under basic conditions, you can primarily expect two types of products:

  • Substitution Products: A nucleophile (e.g., hydroxide, alkoxide, amine) can displace the chloride ion to form a 2-(hydroxymethyl)-, 2-(alkoxymethyl)-, or 2-(aminomethyl)-7-fluoroquinoline derivative, respectively.

  • Elimination Products: In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, though this is generally less common for a primary halide unless specific structural features promote it.[4][5] Dimerization or polymerization can also occur under certain conditions.

Q4: Can the quinoline ring itself be affected by basic conditions?

A4: While the chloromethyl group is the most reactive site, the quinoline ring can also undergo reactions under harsh basic conditions, though this is less common. For instance, very strong bases could potentially lead to ring-opening or other complex rearrangements, but this would require more forcing conditions than those typically needed to react with the chloromethyl group.

Q5: How should I store 2-(Chloromethyl)-7-fluoroquinoline HCl to ensure its stability?

A5: To maintain its integrity, store the compound as the hydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[6][7][8][9][10] Avoid storage near basic or nucleophilic reagents.

Troubleshooting Guide for Experiments Under Basic Conditions

This section addresses common issues encountered when using 2-(Chloromethyl)-7-fluoroquinoline HCl in reactions involving bases.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or no yield of the desired product 1. Degradation of the starting material: The base may be too strong or the reaction temperature too high, leading to rapid decomposition or side reactions. 2. Incorrect stoichiometry: Insufficient or excessive amounts of the base or nucleophile can lead to incomplete reaction or the formation of byproducts. 3. Poor solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, hindering the reaction.1. Optimize reaction conditions: Use a milder base (e.g., K₂CO₃, NaHCO₃ instead of NaOH, NaH). Perform the reaction at a lower temperature and monitor the progress closely using TLC or LC-MS. 2. Verify stoichiometry: Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the nucleophile may be beneficial, but a large excess of a strong base should be avoided. 3. Choose an appropriate solvent: Ensure all reactants are soluble in the chosen solvent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often suitable.
Formation of multiple unexpected byproducts 1. Competing substitution and elimination reactions: The reaction conditions may favor both SN2 and E2 pathways.[5][11][12] 2. Reaction with the solvent: Some solvents (e.g., alcohols) can act as nucleophiles in the presence of a base. 3. Dimerization/Polymerization: High concentrations or prolonged reaction times can sometimes lead to self-reaction of the starting material or products.1. Control the reaction pathway: To favor substitution, use a less sterically hindered base and a good nucleophile. To favor elimination, a bulky, non-nucleophilic base is preferred.[4][5] 2. Select an inert solvent: Use a non-nucleophilic solvent like THF, dioxane, or toluene if reaction with the solvent is suspected. 3. Adjust concentration: Run the reaction at a lower concentration to minimize intermolecular side reactions.
Inconsistent reaction outcomes 1. Variability in reagent quality: The purity of the starting material, base, or solvent can significantly impact the reaction. 2. Atmospheric moisture: The presence of water can lead to hydrolysis of the chloromethyl group, especially under basic conditions.1. Use high-purity reagents: Ensure all reagents are of appropriate grade and purity. 2. Maintain anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to moisture.
Visualizing Potential Degradation Pathways

Under basic conditions, 2-(Chloromethyl)-7-fluoroquinoline HCl can undergo competing nucleophilic substitution and elimination reactions. The following diagram illustrates these potential pathways.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_pathways Potential Pathways cluster_products Potential Products A 2-(Chloromethyl)-7-fluoroquinoline HCl B Base (e.g., OH⁻, RO⁻, R₂NH) A->B Reaction with Base G Unreacted Starting Material A->G Incomplete Reaction C Nucleophilic Substitution (SN2) B->C Favored by good nucleophiles and less hindered bases D Elimination (E2) B->D Favored by strong, bulky bases E Substitution Product (e.g., 2-(Hydroxymethyl)-7-fluoroquinoline) C->E F Elimination Product (e.g., Dimer or Polymer) D->F

Caption: Potential reaction pathways for 2-(Chloromethyl)-7-fluoroquinoline HCl under basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for reacting 2-(Chloromethyl)-7-fluoroquinoline HCl with a primary or secondary amine.

Materials:

  • 2-(Chloromethyl)-7-fluoroquinoline HCl

  • Amine of choice (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(Chloromethyl)-7-fluoroquinoline HCl (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the amine (1.1-1.5 eq) to the solution.

  • Add the base (K₂CO₃, 2.0 eq or TEA, 2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to a gentle reflux (e.g., 50-80 °C), depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of 2-(Chloromethyl)-7-fluoroquinoline HCl under specific basic conditions.

Materials:

  • 2-(Chloromethyl)-7-fluoroquinoline HCl

  • Selected base (e.g., 0.1 M NaOH, 0.1 M NaHCO₃)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 2-(Chloromethyl)-7-fluoroquinoline HCl of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Prepare the basic solution to be tested (e.g., 0.1 M NaOH).

  • At time t=0, add a known volume of the stock solution to the basic solution to achieve the desired final concentration.

  • Maintain the solution at a constant temperature (e.g., 25 °C or 40 °C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by neutralizing the aliquot with an acidic solution (e.g., 0.1 M HCl) to prevent further degradation.

  • Dilute the quenched aliquot to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC, monitoring the disappearance of the peak corresponding to 2-(Chloromethyl)-7-fluoroquinoline HCl and the appearance of any degradation product peaks.

  • Quantify the amount of remaining starting material at each time point to determine the degradation rate.

Experimental Workflow for Stability Assessment

G A Prepare Stock Solution of 2-(Chloromethyl)-7-fluoroquinoline HCl C Mix Stock and Basic Solutions at t=0 A->C B Prepare Basic Solution (e.g., 0.1 M NaOH) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Specific Time Intervals D->E F Quench Reaction (Neutralize with Acid) E->F G Dilute for HPLC Analysis F->G H Analyze by HPLC G->H I Quantify Remaining Starting Material and Degradation Products H->I J Determine Degradation Rate I->J

Caption: Workflow for assessing the stability of 2-(Chloromethyl)-7-fluoroquinoline HCl under basic conditions.

References

  • Material Safety D
  • Quinoline - SAFETY D
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • Safe handling and storage procedures for 2-Hydroxyquinoline - Benchchem.
  • CAS 4377-41-7: 2-(Chloromethyl)quinoline | CymitQuimica.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.
  • Elimination reaction with (chloromethyl)cyclohexane Alkyl Halides. (2018).
  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (2026).
  • Two Elimination Reaction Patterns - Master Organic Chemistry. (2012).
  • How to decide between different possible substitution/elimination mechanisms under given conditions? (2015).
  • 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. (2024).

Sources

Technical Support Center: Quinoline Hydrochloride Salt Hygroscopicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hygroscopic Nature of Quinoline Hydrochloride Salts

Ticket ID: QHCl-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your Quinoline Hydrochloride (HCl) salt is exhibiting deliquescence (turning into liquid), clumping during processing, or showing inconsistent weight measurements.

The Root Cause: Quinoline (pKa ~4.9) forms a hydrochloride salt where the chloride ion (


) acts as a small, high-charge-density hydrogen bond acceptor. This creates a crystal lattice with a high affinity for atmospheric water. When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity, the lattice collapses, absorbing moisture until it dissolves in its own sorbed water.

This guide provides a modular troubleshooting workflow to stabilize your material, ensure accurate data, and engineer a robust process.

Module 1: Diagnosis & Characterization

"Is it surface moisture or a hydrate?"

Before altering your process, you must distinguish between adsorption (surface water) and absorption (lattice incorporation/hydrate formation).

Diagnostic Workflow

Use this decision tree to categorize the hygroscopic behavior.

DiagnosisWorkflow Start Sample Shows Weight Gain TGA Run TGA (Thermogravimetric Analysis) Start->TGA Step Is weight loss stepwise or continuous? TGA->Step Stepwise Stepwise Loss Step->Stepwise Distinct Steps Continuous Continuous/Gradual Step->Continuous Sloped Curve Hydrate Stoichiometric Hydrate (Lattice Water) Stepwise->Hydrate Hygro Surface Adsorption (Hygroscopic) Continuous->Hygro DVS Run DVS (Dynamic Vapor Sorption) Hydrate->DVS Hygro->DVS

Figure 1: Characterization logic to distinguish between hydrate formation and surface hygroscopicity.

Standardized Classification (Ph. Eur. 5.11)

Run a Dynamic Vapor Sorption (DVS) cycle (25°C, 0% → 90% RH). Compare your results against this standard to define the severity.

ClassificationWeight Increase (at 80% RH, 25°C)Action Level
Non-Hygroscopic < 0.12%No Action Required
Slightly Hygroscopic 0.2% – 2.0%Standard Desiccant Storage
Moderately Hygroscopic 2.0% – 15.0%Requires Protocol A (Below)
Very Hygroscopic > 15.0%Requires Protocol B or Salt Switch

Module 2: Immediate Handling (The "Zero-Error" Protocol)

"How do I weigh this accurately without it turning to soup?"

If your Quinoline HCl is "Very Hygroscopic," standard weighing introduces significant error. Use the Zero-Error Weighing Protocol .

Protocol A: The Zero-Error Weighing Workflow

Objective: Eliminate atmospheric moisture contact during transfer.

  • Equilibration: Place the Quinoline HCl container, spatulas, and weighing boats inside a desiccator or glove box (<10% RH) for 2 hours prior to use.

  • Anti-Static Treatment: Dry powders accumulate static, causing scattering. Use an ionizing gun (e.g., Zerostat) on the weighing boat inside the dry environment.

  • The "Closed-Loop" Transfer:

    • Tare the balance with a capped weighing vial.

    • Add sample rapidly.

    • Cap the vial immediately before placing it back on the balance.

    • Note: Never read the weight of an open container. The mass will drift upwards as you watch, invalidating the data.

  • Gravimetric Correction: If high precision is required (e.g., analytical standards), determine the water content (via Karl Fischer titration) immediately after weighing and apply a correction factor:

    
    
    

Module 3: Process Engineering (Crystallization)

"Can I fix this by changing how I crystallize it?"

Yes. Hygroscopicity is surface-area dependent.[1] Fine needles (common for HCl salts) have high surface area and absorb moisture rapidly. You need to engineer low-aspect-ratio prisms with lower surface area.

Protocol B: Controlled Cooling Crystallization

Objective: Grow larger, block-like crystals to reduce specific surface area.

Reagents:

  • Solvent: Ethanol (Absolute)

  • Anti-solvent: Ethyl Acetate (Non-polar, low water miscibility helps reject water)

Steps:

  • Dissolution: Dissolve Quinoline HCl in Ethanol at 60°C near saturation.

  • Seeding: Cool to 50°C. Add 0.5% w/w seeds of the desired stable polymorph (if known).

  • Ripening (The Critical Step): Hold at 50°C for 1 hour. This encourages "Ostwald Ripening," where small crystals dissolve and redeposit onto larger ones.

  • Slow Cooling: Ramp temperature down to 5°C at a rate of 0.2°C/min . Fast cooling precipitates fine needles—avoid this.

  • Filtration: Filter under nitrogen or dry air.

  • Drying: Vacuum dry at 40°C. Do not over-dry to the point of lattice collapse if it is a stable hydrate.

Module 4: Chemical Mitigation (Salt Switching)

"The HCl salt is unmanageable. What are my alternatives?"

If the HCl salt is deliquescent (>15% uptake), process controls may be too expensive. You should switch the counter-ion.[2]

Scientific Rationale: Quinoline is a weak base.[3] The HCl salt is highly hydrophilic. Replacing the Chloride ion (


) with a larger, less polar counter-ion increases the lattice energy and hydrophobicity, repelling water.
Recommended Alternative Salts

Based on the pKa of Quinoline (~4.9), use this selection table:

Counter-IonpKa (Acid)

pKa
Hygroscopicity RiskSolubility Impact
Chloride (HCl) -7>11High High
Mesylate -1.9~6.8ModerateHigh
Fumarate 3.03~1.9Low Moderate
Tosylate -1.3~6.2LowLow

Note: While a


pKa > 3 is ideal for stable salt formation, the Fumarate often forms stable salts with weak bases due to strong hydrogen bonding networks, often resulting in non-hygroscopic solids.
Salt Selection Decision Matrix

SaltSelection Input Quinoline HCl Issues Solubility Is High Solubility Critical? Input->Solubility YesSol Try Mesylate or Besylate Solubility->YesSol Yes NoSol Try Fumarate or Succinate Solubility->NoSol No Test Screening: 1. Synthesis 2. DVS Analysis 3. XRD (Crystallinity) YesSol->Test NoSol->Test

Figure 2: Decision pathway for selecting an alternative counter-ion based on solubility requirements.

Frequently Asked Questions (FAQ)

Q: My sample gained weight but didn't liquefy. Is it stable? A: Not necessarily. If the weight gain corresponds to a stoichiometric ratio (e.g., 1 mole water : 1 mole salt), you may have formed a stable monohydrate . Run an XRD (X-Ray Diffraction) scan. If the crystal peaks have shifted to a new distinct pattern, you have a stable hydrate. If the peaks are the same but weaker/broader, you have surface adsorption, which is unstable.

Q: Can I use silica gel in the formulation to stop this? A: Yes, but with caution. Silica is a "scavenger." If your Quinoline HCl is a hydrate, strong silica desiccation might strip the lattice water, causing the crystal to collapse into an amorphous (and chemically unstable) state. Use molecular sieves with specific pore sizes or excipients like Mannitol which are non-hygroscopic diluents.

Q: Why does the color change to yellow/brown when it gets wet? A: Quinoline derivatives are light-sensitive and oxidation-prone. Moisture accelerates degradation pathways (hydrolysis or oxidation). The color change indicates chemical instability triggered by the physical moisture uptake. Store in amber vials under argon/nitrogen.

References
  • European Pharmacopoeia Commission. (2023). General Chapter 5.11: Characterisation of Crystalline and Partially Crystalline Solids by Dynamic Vapor Sorption. European Directorate for the Quality of Medicines.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard reference for pKa and counter-ion selection).

  • Surface Measurement Systems. (n.d.). DVS Method Note 01: Measuring the Hygroscopicity of Pharmaceutical Solids. (Industry standard protocol for DVS).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection of New Drug Candidates. Pharmaceutical Technology.[4][5][6][7][8] (Discusses the prevalence of HCl salts and alternatives).

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-(Chloromethyl)-7-fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 2-(Chloromethyl)-7-fluoroquinoline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Chloromethyl)-7-fluoroquinoline hydrochloride is a critical heterocyclic intermediate, often employed in the synthesis of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. Its analysis presents specific challenges due to the interplay between the electron-withdrawing fluorine atom, the reactive chloromethyl group, and the protonated nitrogen in the salt form.

This guide provides a comparative technical analysis of the HCl salt form versus its Free Base and Non-fluorinated analogs. It focuses on distinguishing spectral features—specifically the diagnostic fluorine coupling patterns and the global deshielding effects of N-protonation—to ensure accurate structural validation.

Structural Analysis & Spin Systems

To interpret the spectrum, one must first map the scalar coupling network. The 7-fluoroquinoline scaffold creates a unique spin system where


F (spin 1/2) acts as an active coupler, splitting neighboring protons.
The Coupling Network (Graphviz Diagram)

The following diagram illustrates the connectivity and the specific coupling constants (


) that define the spectral fingerprint.

G N1 N1 (Protonated) H3 H3 (d, ~7.6-7.8 ppm) H4 H4 (d, ~8.4-8.6 ppm) H3->H4 3J(HH) ~8.5 Hz H5 H5 (dd, ~8.0 ppm) H6 H6 (ddd, ~7.5 ppm) H5->H6 3J(HH) ~9.0 Hz H8 H8 (dd, ~7.8 ppm) H6->H8 4J(HH) ~2 Hz F7 F7 (Substituent) F7->H5 4J(HF) ~6 Hz F7->H6 3J(HF) ~9-11 Hz F7->H8 3J(HF) ~9-11 Hz CH2 -CH2Cl (s, ~5.0-5.2 ppm)

Figure 1: Spin coupling topology of the 7-fluoroquinoline core. Note the strong Ortho-F coupling (


) which dominates the splitting of H6 and H8.
Comparative Analysis: Salt vs. Free Base

The most common analytical ambiguity arises when confirming if the product is fully protonated (HCl salt) or partially dissociated (Free Base).

Mechanism of Shift

In the HCl salt, the protonation of the quinoline nitrogen (N1) introduces a positive charge. Through inductive (-I) and mesomeric (+M) effects , this charge pulls electron density from the aromatic ring, causing a global downfield shift (deshielding) of all ring protons.

Table 1: Diagnostic Comparison (DMSO-d


, 400 MHz) 
Proton PositionSignal MultiplicityFree Base (

ppm)
HCl Salt (

ppm)

Shift (Salt Effect)
NH

(Acid)
Broad SingletNot Observed12.0 - 14.0 Diagnostic
H4 Doublet (

)
8.20 - 8.308.50 - 8.70 +0.4 ppm
H8 dd (

)
7.60 - 7.707.90 - 8.10 +0.3 ppm
H3 Doublet (

)
7.50 - 7.607.70 - 7.90 +0.2 ppm
-CH

Cl
Singlet4.905.15 +0.25 ppm

*Note: Values are representative ranges based on substituent increment theory and analogous fluoroquinolone data [1][2]. Exact shifts vary with concentration and water content.

Key Differentiator: The "Roofing" Effect

In the free base, the chemical shift difference (


) between H3 and H4 is smaller. In the HCl salt, H4 is selectively deshielded more than H3 due to resonance stabilization of the cation at positions 2 and 4. This increases the separation between the H3/H4 doublet pair, reducing the "roofing" (second-order) effect and making the doublets appear cleaner.
The Fluorine Signature (Comparison with Non-Fluorinated Analogs)

If you were to compare this product with 2-(Chloromethyl)quinoline (no fluorine), the aromatic region would simplify significantly. The 7-F substituent is the primary source of spectral complexity.

  • H8 (The "Double Doublet"):

    • Non-Fluorinated: H8 appears as a standard doublet (or dd with meta coupling).

    • 7-Fluoro: H8 appears as a distinct doublet of doublets (dd) .

      • Coupling 1:

        
         Hz (Large).
        
      • Coupling 2:

        
         Hz (Small).
        
    • Why it matters: This pattern confirms the regiochemistry of the fluorine. If the fluorine were at position 6, H8 would show a different splitting pattern (ortho to H7, meta to F6).

  • H6 (The "Multiplet/DDD"):

    • H6 is magnetically unique; it couples to H5 (vicinal), F7 (vicinal/ortho), and H8 (meta). This results in a wide multiplet often described as a ddd (doublet of doublet of doublets), typically centered around 7.5-7.6 ppm in the salt.

Experimental Protocol

To ensure reproducible data comparable to the values above, follow this self-validating protocol.

A. Solvent Selection
  • Recommendation: DMSO-d

    
      (Dimethyl sulfoxide-d6).[1]
    
  • Reasoning: The HCl salt is highly polar and ionic. It is virtually insoluble in CDCl

    
    . Using CDCl
    
    
    
    will result in a spectrum of only the trace free base (if any) or simply noise. DMSO-d
    
    
    solubilizes the salt and slows the exchange of the acidic proton, allowing the NH
    
    
    peak to be visualized [3].
B. Sample Preparation Workflow

Protocol Start Solid Sample (Yellow/White Powder) Weigh Weigh ~10-15 mg (Avoid saturation) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Contains 0.03% TMS) Weigh->Solvent Mix Sonicate for 30s (Ensure full dissolution) Solvent->Mix Check Visual Check: Is solution clear? Mix->Check Filter Filter through glass wool Check->Filter No (Cloudy) Acquire Acquire 1H NMR (ns=16, d1=2 sec) Check->Acquire Yes Filter->Acquire

Figure 2: Preparation workflow for ionic quinoline salts.

C. Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): 16 (Sufficient for >10mg), increase to 64 if <5mg.

  • Relaxation Delay (d1): Set to

    
     2.0 seconds. The quaternary carbons and ionic nature can increase T1 relaxation times; a short delay may suppress integration of the aromatic protons relative to the solvent.
    
Troubleshooting & Artifacts
ObservationCauseCorrective Action
Missing NH

Peak
Rapid chemical exchange with water in DMSO.Dry the sample or add a molecular sieve to the NMR tube. Ensure DMSO is from a fresh ampoule.
Broad Humps in Aromatic Region Aggregation or intermediate protonation state.The sample might be a mixture of salt and base. Add 1 drop of DCl or TFA-d to force full protonation and sharpen peaks.
Extra Peak at ~3.3 ppm Water from the hygroscopic HCl salt.Inevitable in salts. Do not integrate this peak.
Split CH

Signal
Restricted rotation or chiral impurity?Unlikely for this molecule. Usually indicates a mixture of HCl salt and free base (two distinct species in slow exchange).
References
  • Jadrijević-Mladar Takač, M. (2010).[2] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Acta Pharmaceutica, 60(3), 237–254.

  • Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. Compound Interest.

  • Gable, K. (2022).[4] 1H NMR Chemical Shift Interpretation Guide. Oregon State University Chemistry.

Disclaimer: Spectral data provided are based on theoretical substituent effects and analogous literature values. Always characterize new chemical entities (NCEs) with 2D NMR (COSY, HSQC, HMBC) for absolute structural confirmation.

Sources

Analytical Characterization of Chloromethyl Quinoline Hydrochloride: An FT-IR Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for the vibrational spectroscopic analysis of 2-(Chloromethyl)quinoline Hydrochloride , a critical intermediate in the synthesis of the leukotriene receptor antagonist Montelukast (Singulair) .

Executive Summary & Application Context

2-(Chloromethyl)quinoline hydrochloride (CAS: 3747-74-8) is a high-value pharmacophore used primarily to install the quinoline moiety into the Montelukast scaffold. In drug development and GMP manufacturing, the critical quality attributes (CQAs) for this intermediate are identity , salt form integrity (HCl vs. Free Base), and absence of hydrolysis impurities (e.g., hydroxymethyl quinoline).

While HPLC and NMR are the gold standards for purity and structure, they are resource-intensive. This guide evaluates Fourier Transform Infrared Spectroscopy (FT-IR) as a rapid, high-throughput alternative for "Goods-In" identification and solid-state characterization, comparing it directly against Raman spectroscopy and NMR.

Comparative Technology Analysis

The following comparison evaluates FT-IR against its primary alternatives for the specific task of validating Chloromethyl Quinoline HCl.

Table 1: Performance Matrix – FT-IR vs. Alternatives
FeatureFT-IR (ATR) Raman Spectroscopy 1H-NMR (Liquid)
Primary Utility Rapid ID, Salt Form Verification, Polymorph ScreeningNon-invasive ID (through packaging), Crystal lattice analysisStructural Elucidation, Absolute Purity
Sample Prep Minimal (Solid state)None (Direct measurement)High (Dissolution in deuterated solvent)
Specificity for Salt High (Distinct N-H⁺ broad band)Low (Salt modes often weak/obscured)High (Chemical shift of adjacent protons)
Interference Water/Moisture (Strong O-H interference)Fluorescence (High risk with Quinoline rings)Solvent peaks
Throughput < 2 mins/sample< 1 min/sample> 15 mins/sample
Cost Per Scan LowLowHigh
Critical Insight: The "Fluorescence Problem" in Raman

While Raman is often preferred for raw material ID, quinoline derivatives are highly conjugated aromatic systems. They frequently exhibit strong fluorescence when excited by standard 532 nm or 785 nm lasers, which can swamp the Raman scattering signal.

  • Verdict: FT-IR is the superior vibrational technique for this specific compound due to the fluorescence risk of the quinoline ring in Raman.

Deep Dive: FT-IR Spectrum Analysis

The FT-IR spectrum of 2-(chloromethyl)quinoline hydrochloride is distinct from its free base and impurities. The analysis relies on three "Fingerprint Zones."

Zone 1: The "Salt Region" (3000 – 2300 cm⁻¹)
  • Feature: A broad, complex absorption band often described as the "ammonium hump."

  • Mechanistic Origin: N⁺–H stretching vibrations of the protonated quinoline nitrogen. This band typically consists of multiple sub-bands (Fermi resonance) and is absent in the free base.

  • Diagnostic Value: Confirmation that the material is the Hydrochloride salt, not the free base.

Zone 2: The Aromatic Backbone (1620 – 1500 cm⁻¹)
  • Feature: Sharp, intense bands corresponding to C=C and C=N ring stretching vibrations.

  • Mechanistic Origin: The quinoline bicyclic system. Protonation of the nitrogen atom (in the salt) typically shifts the C=N stretch to a higher frequency compared to the free base due to changes in bond order and electron density distribution.

Zone 3: The Reactive Linker (800 – 600 cm⁻¹)
  • Feature: Moderate to strong bands in the fingerprint region.

  • Mechanistic Origin: C–Cl stretching vibrations.

  • Diagnostic Value: The C–Cl bond is the reactive site for the Montelukast coupling. Hydrolysis to the alcohol (impurity) will result in the loss of this band and the appearance of a broad O–H stretch at ~3300 cm⁻¹.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) to minimize the hygroscopic effects common with hydrochloride salts.

Equipment & Reagents
  • Instrument: FT-IR Spectrometer (e.g., Bruker, Thermo, PerkinElmer) with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background and sample).

  • Reference Standard: Certified Reference Material (CRM) of 2-(Chloromethyl)quinoline HCl.

Step-by-Step Workflow
  • System Suitability (Self-Validation):

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air).

    • Pass Criteria: No peaks > 1% T in the 3000–2800 cm⁻¹ region (contamination check).

  • Sample Preparation:

    • Note: This compound is a skin irritant and potential sensitizer.[1] Wear nitrile gloves and work in a fume hood.

    • Place ~10 mg of the solid powder directly onto the center of the ATR crystal.

    • Crucial Step: Apply high pressure using the anvil. Ensure the "Preview Mode" shows distinct aromatic bands at ~1600 cm⁻¹ before acquiring.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Apply "Atmospheric Correction" to remove CO₂/H₂O vapor contributions.

  • Spectral Comparison (The Decision):

    • Identity: Calculate correlation coefficient against the CRM. (Pass > 0.95).[2][3][4]

    • Form Check: Verify presence of broad band at 2500 cm⁻¹ (Salt) and absence of broad O-H band at 3300 cm⁻¹ (Hydrolysis).

Visualization of Workflows

Diagram 1: Analytical Decision Tree

A logic flow for selecting the correct analytical tool based on the stage of drug development.

AnalyticalDecisionTree Start Sample: 2-(Chloromethyl)quinoline HCl Stage Development Stage? Start->Stage GoodsIn Goods-In / Raw Material ID Stage->GoodsIn Routine QC Structure Structural Elucidation / Impurity ID Stage->Structure R&D / Failure Analysis FTIR FT-IR (ATR) (Rapid ID, Salt Check) GoodsIn->FTIR Preferred Raman Raman (Fluorescence Risk!) GoodsIn->Raman Alternative (Caution) NMR 1H-NMR / HPLC (Definitive Structure) Structure->NMR Decision1 Pass: >0.95 Correlation FTIR->Decision1 Decision2 Fail: Spectral Mismatch FTIR->Decision2 Action1 Release to Synthesis Decision1->Action1 Action2 Escalate to NMR/HPLC Decision2->Action2

Caption: Decision tree prioritizing FT-IR for routine QC while reserving NMR for complex structural failure analysis.

Diagram 2: Synthesis Context (Montelukast Pathway)

Visualizing where this intermediate fits is crucial for understanding the impact of impurities detected by FT-IR.

MontelukastSynthesis Q_HCl 2-(Chloromethyl) quinoline HCl (Analyte) Coupling Coupling Reaction (Base catalyzed) Q_HCl->Coupling Electrophile Impurity Impurity: Hydrolysis (Alcohol form) Q_HCl->Impurity Moisture/Hydrolysis Thiol Mercaptomethyl cyclopropane acetic acid Thiol->Coupling Nucleophile Intermediate Montelukast Precursor Coupling->Intermediate

Caption: Synthesis pathway showing the critical coupling step. Hydrolysis of the analyte (detectable by FT-IR) leads to process failure.

References

  • PubChem. "2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823".[1] National Library of Medicine. [Link]

  • Rocky Mountain Labs. "Difference between FTIR and Raman Spectroscopy". Rocky Mountain Laboratories. [Link]

  • Mettler Toledo. "IR vs Raman Spectroscopy | Advantages & Limitations". Mettler Toledo. [Link]

  • New Drug Approvals. "Montelukast Sodium Synthesis and Intermediates". New Drug Approvals. [Link]

Sources

A Comparative Guide to the Structural Validation of 2-Substituted Fluoroquinolones: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For 2-substituted fluoroquinolones, a class of synthetic antibacterial agents with significant therapeutic potential, an unambiguous determination of their three-dimensional architecture is critical for understanding structure-activity relationships (SAR) and optimizing pharmacological profiles.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-substituted fluoroquinolones, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The Imperative of Structural Accuracy in Fluoroquinolone Development

The biological activity of fluoroquinolones is intrinsically linked to their molecular structure. The core bicyclic system, the nature and orientation of the substituent at the N-1 position, the carboxyl group at position 3, the keto group at position 4, the fluorine atom at position 6, and the moiety at the C-7 position all play crucial roles in the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.[3][4] Modifications at the C-2 position, the focus of this guide, can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties. Therefore, rigorous structural validation is not merely a confirmatory step but a cornerstone of rational drug design in this chemical space.[5]

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute structure of crystalline compounds at atomic resolution.[6] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.[7] For novel 2-substituted fluoroquinolones, SCXRD offers irrefutable evidence of the substituent's connectivity and stereochemistry, which is often challenging to ascertain definitively by other methods.

Experimental Workflow for Single-Crystal X-ray Diffraction

The successful application of SCXRD is contingent on the availability of high-quality single crystals. The process, from obtaining the compound to the final structural refinement, is a meticulous one.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction Analysis

  • Purification of the Analyte: The 2-substituted fluoroquinolone derivative must be of high purity (≥95%) to facilitate crystallization.[8]

  • Crystal Growth:

    • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.[8]

    • Crystallization Techniques: Several methods can be employed:

      • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[8][9]

      • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.[9]

      • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[8]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer.

    • The mounted crystal is placed in an X-ray diffractometer and bombarded with a monochromatic X-ray beam.[7]

    • The crystal is rotated, and the diffraction patterns are collected on a detector at various orientations.[7]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The phase problem is solved using direct methods or other computational techniques to generate an initial electron density map.[10]

    • An atomic model is built into the electron density map, and the structure is refined by minimizing the difference between the observed and calculated structure factors.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 2-Substituted Fluoroquinolone Purification Purification (>95%) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural data, other techniques are routinely used and offer complementary information. The choice of method often depends on the nature of the sample, the information required, and the stage of the research.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryUnambiguous structure determinationRequires high-quality single crystals, which can be difficult to obtain
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powderCrystalline phase identification, polymorphism, purityNon-destructive, minimal sample preparation, good for quality control[11]Does not provide detailed atomic coordinates for novel structures
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldConnectivity of atoms (¹H, ¹³C, ¹⁹F), relative stereochemistryProvides structural information in solution, does not require crystalsCan be ambiguous for complex structures and stereocenters
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental compositionHigh sensitivity, requires very small sample amountsProvides no information on connectivity or stereochemistry
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsFast, simple, non-destructiveProvides limited structural information, mainly for functional group identification[12]

Synergistic Application of Techniques for Comprehensive Validation

A robust structural validation strategy for novel 2-substituted fluoroquinolones typically involves a combination of these techniques. NMR and MS are indispensable for the initial characterization of the synthesized compound, confirming the molecular formula and the basic connectivity of the atoms.[13] IR spectroscopy can quickly verify the presence of key functional groups.[12] PXRD is valuable for assessing the crystallinity and phase purity of the bulk material.[14][15] However, when the absolute configuration of stereocenters or the precise conformation of the molecule is critical for understanding its biological activity, single-crystal X-ray diffraction is the ultimate arbiter.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Methods cluster_diffraction Diffraction Methods NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) Initial_Characterization Initial Structural Characterization NMR->Initial_Characterization MS Mass Spectrometry (Molecular Weight, Formula) MS->Initial_Characterization IR IR Spectroscopy (Functional Groups) IR->Initial_Characterization PXRD Powder X-ray Diffraction (Crystallinity, Phase ID) Bulk_Properties Bulk Material Properties PXRD->Bulk_Properties SCXRD Single-Crystal X-ray Diffraction (Absolute 3D Structure) Definitive_Structure Definitive 3D Structure SCXRD->Definitive_Structure Initial_Characterization->PXRD Proceed if Crystalline Initial_Characterization->SCXRD For Absolute Structure Bulk_Properties->SCXRD Select for Single Crystal Growth

Caption: Relationship between validation techniques.

Conclusion

In the development of 2-substituted fluoroquinolones, a multi-faceted approach to structural validation is essential. While spectroscopic and spectrometric methods provide crucial preliminary data, single-crystal X-ray crystallography remains the unparalleled technique for the unambiguous determination of the three-dimensional molecular architecture. The detailed structural insights gleaned from X-ray crystallography are invaluable for establishing definitive structure-activity relationships, guiding further synthetic efforts, and ultimately contributing to the development of more effective and safer antibacterial agents.

References

  • Dalhoff, A., Janjic, N., & Echols, R. (2006). Redesigning the Quinolones. Science, 312(5779), 1445-1446.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58(suppl 2), 6-10.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Thangadurai, S., Shukla, S. K., Srivastava, A. K., & Anjaneyulu, Y. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1999).
  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
  • McPherson, A. (2009). Crystallization of biological macromolecules.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Fluoroquinolone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Fluoroquinolone Antibiotics

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibiotics, widely used to treat a variety of bacterial infections.[1][2][3] Prominent members of this class include Ciprofloxacin, Levofloxacin, and Moxifloxacin.[1][4][5][6] The therapeutic efficacy and safety of these drugs are intrinsically linked to their purity. Impurities in the active pharmaceutical ingredient (API) can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components in the formulation.[7] These impurities, even at trace levels, can potentially impact the drug's safety profile and reduce its effectiveness. Therefore, robust and reliable analytical methods for the separation and quantification of these impurities are paramount for ensuring the quality and safety of the final drug product, as mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[7][8][9][10]

This guide provides a comparative analysis of chromatographic techniques for the separation of fluoroquinolone impurities, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), the workhorses of modern pharmaceutical analysis.[11][12][13][14][15] We will delve into the critical parameters of separation, including the choice of stationary phase, mobile phase composition, and detection techniques, supported by experimental data and established protocols.

The Chromatographic Landscape: Choosing the Right Tool for the Job

While various analytical techniques can be employed for fluoroquinolone analysis, including Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE), HPLC and UPLC remain the gold standard for impurity profiling due to their high resolution, sensitivity, and reproducibility.[11][12][14][16][17][18] The predominant mode of separation for fluoroquinolones and their impurities is reversed-phase chromatography, which separates molecules based on their hydrophobicity.[11][12]

The Central Role of the Stationary Phase: A Comparative Look at HPLC Columns

The heart of any chromatographic separation is the column, which contains the stationary phase. For the analysis of fluoroquinolone impurities, C18 (octadecylsilyl) bonded silica columns are the most widely used and recommended in pharmacopeial monographs.[7][12][17][19] The long alkyl chains of the C18 phase provide the necessary hydrophobicity to retain the fluoroquinolone molecules and their structurally similar impurities, allowing for their separation.

However, not all C18 columns are created equal. The choice of the specific C18 column can significantly impact the resolution, peak shape, and analysis time.

Column TypeParticle TechnologyKey AdvantagesBest Suited For
Traditional Fully Porous C18 5 µm fully porous silica particlesRobust, well-established, cost-effectiveRoutine quality control, methods based on older pharmacopeial monographs
Core-Shell C18 Solid core with a porous outer shellHigher efficiency and faster separations at lower backpressures compared to fully porous particlesHigh-throughput screening, rapid impurity profiling
Sub-2 µm Fully Porous C18 (UPLC) < 2 µm fully porous silica particlesHighest resolution and sensitivity, significantly faster analysis timesComplex impurity profiles, trace-level impurity quantification
Mixed-Mode Columns Combines reversed-phase and ion-exchange characteristicsEnhanced selectivity for structurally similar and polar impurities that are difficult to separate on C18 alone[20]Challenging separations where C18 provides insufficient resolution

Expertise in Action: The choice of column is a balance between the desired resolution, speed, and the available instrumentation. While UPLC columns with sub-2 µm particles offer the highest performance, they require specialized UPLC systems capable of handling high backpressures. For many routine applications, modern core-shell columns can provide a significant improvement in performance on standard HPLC systems.

Mobile Phase Optimization: The Key to Unlocking Selectivity

The mobile phase, a mixture of an aqueous component and an organic modifier, is the driving force of the separation. Its composition, particularly its pH and the type of organic modifier and buffer used, is a critical factor in achieving the desired selectivity for fluoroquinolone impurities.

Fluoroquinolones are amphoteric molecules, meaning they possess both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[21] The ionization state of these groups is highly dependent on the pH of the mobile phase, which in turn dramatically affects their retention on a reversed-phase column.

G cluster_0 Effect of Mobile Phase pH on Fluoroquinolone Ionization and Retention Low_pH Low pH (e.g., < 4) Carboxylic Acid: Neutral Piperazine Ring: Positively Charged Overall Charge: Cationic Retention: Decreased Mid_pH Mid pH (e.g., 5-8) Carboxylic Acid: Negatively Charged Piperazine Ring: Positively Charged Overall Charge: Zwitterionic Retention: Increased Low_pH->Mid_pH Increasing pH High_pH High pH (e.g., > 9) Carboxylic Acid: Negatively Charged Piperazine Ring: Neutral Overall Charge: Anionic Retention: Decreased Mid_pH->High_pH Increasing pH G cluster_workflow General Workflow for Fluoroquinolone Impurity Analysis SamplePrep Sample Preparation (Dissolution in a suitable diluent) HPLC_UPLC Chromatographic Separation (HPLC/UPLC with appropriate column and mobile phase) SamplePrep->HPLC_UPLC Detection Detection (UV/DAD, FLD, or MS) HPLC_UPLC->Detection DataAnalysis Data Analysis (Peak integration, impurity quantification, system suitability checks) Detection->DataAnalysis Reporting Reporting (Generation of a certificate of analysis or stability report) DataAnalysis->Reporting

Sources

Comparative Technical Guide: Chloromethyl vs. Bromomethyl Quinoline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of quinoline scaffolds—critical for antimalarials, leukotriene receptor antagonists (e.g., Montelukast), and kinase inhibitors—the choice between chloromethyl and bromomethyl precursors is a definitive "Stability vs. Reactivity" trade-off.

  • 2-(Bromomethyl)quinoline offers superior electrophilicity (

    
     faster) but suffers from poor thermal stability, lachrymatory hazards, and rapid hydrolysis.
    
  • 2-(Chloromethyl)quinoline provides a robust, shelf-stable alternative that is cost-effective but often requires activation (Finkelstein conditions) to achieve acceptable yields.

This guide analyzes the mechanistic divergences, provides a self-validating experimental protocol, and offers a decision matrix for selection in drug discovery workflows.

Mechanistic & Kinetic Profiling

The "Super-Benzylic" Effect

Both derivatives are activated electrophiles. The quinoline ring acts as an electron-withdrawing group (EWG), making the exocyclic methylene carbon significantly more electrophilic than a standard benzyl halide. However, the nature of the halogen dictates the reaction coordinate.

Key Kinetic Differentiators:

  • Bond Dissociation Energy (BDE): The C-Br bond (

    
     kcal/mol) is weaker than the C-Cl bond (
    
    
    
    kcal/mol), lowering the activation energy (
    
    
    ) for bond cleavage.
  • Leaving Group Ability (

    
    ):  Bromide (
    
    
    
    ) is a superior leaving group to Chloride (
    
    
    ), facilitating the rate-determining step in
    
    
    substitutions.
Visualization: Reaction Coordinate Diagram

The following diagram illustrates the energetic advantage of the bromomethyl species in a nucleophilic substitution.

ReactionCoordinate Fig 1. Comparative Reaction Coordinate: The lower energy barrier of the C-Br bond cleavage allows for milder conditions, whereas C-Cl often requires thermal activation. Start Reactants (Nu- + Quinoline-CH2-X) TS_Cl TS (Chloro) High Activation Energy Start->TS_Cl Slow (Heat req.) TS_Br TS (Bromo) Lower Activation Energy Start->TS_Br Fast (RT) Product Product (Quinoline-CH2-Nu) TS_Cl->Product TS_Br->Product

Comparative Performance Data

The following data aggregates typical performance metrics observed in


 alkylations (e.g., with secondary amines or thiols).
FeatureChloromethyl Quinoline Bromomethyl Quinoline Implication
Reactivity (

)
1 (Baseline)~50–100Bromo allows room temperature reactions; Chloro requires reflux.
Hydrolytic Stability High (

h in aq. solvent)
Low (

h in aq. solvent)
Bromo requires anhydrous handling; Chloro tolerates biphasic systems.
Storage Stable Solid (RT)Labile (Freezer/Dark req.)Bromo degrades to dimeric salts or hydrolyzes upon storage.
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)Chloro is preferred for large-scale process chemistry.
Safety Toxic / IrritantSevere Lachrymator Bromo requires dedicated fume hood protocols and neutralization.

Strategic Application: The "Finkelstein" Workaround

In pharmaceutical process development (e.g., synthesis of Montelukast intermediates), isolating the unstable bromomethyl quinoline is often avoided. Instead, we utilize the In-Situ Finkelstein Activation .

The Protocol Logic:

  • Start with the stable, cheaper Chloromethyl derivative.

  • Add 0.1 – 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The iodide displaces the chloride to form the highly reactive (and transient) Iodomethyl species, which reacts immediately with the nucleophile.

    • Reaction:

      
      
      
    • Coupling:

      
      
      

This method captures the stability of the chloride and the reactivity of the iodide/bromide without handling the lachrymatory bromide solid.

Experimental Protocol: N-Alkylation of Piperazine

Objective: Compare the alkylation of N-Boc-piperazine using both halides.

A. Materials
  • Substrate: 2-(Chloromethyl)quinoline (CMQ) or 2-(Bromomethyl)quinoline (BMQ).

  • Nucleophile: N-Boc-piperazine (1.1 equiv).

  • Base:

    
     (2.5 equiv) or DIPEA (for homogeneous conditions).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: KI (Only for CMQ route).

B. Step-by-Step Methodology
Protocol A: Using 2-(Bromomethyl)quinoline (High Reactivity)
  • Setup: In a flame-dried flask under

    
    , dissolve N-Boc-piperazine (1.0 mmol) in anhydrous MeCN (5 mL).
    
  • Base Addition: Add DIPEA (1.5 mmol) and cool to 0°C. Note: Cooling is critical to prevent over-alkylation or exotherms.

  • Addition: Add BMQ (1.0 mmol) dropwise as a solution in MeCN.

  • Reaction: Stir at 0°C to Room Temperature (RT) for 1–2 hours.

  • Validation: TLC (Hex/EtOAc 1:1). Product spot appears, BMQ disappears.

  • Workup: Quench with water, extract with EtOAc.

Protocol B: Using 2-(Chloromethyl)quinoline (High Stability)
  • Setup: Dissolve N-Boc-piperazine (1.0 mmol) and CMQ (1.0 mmol) in MeCN (5 mL).

  • Base/Catalyst: Add powdered

    
     (2.5 mmol) and KI (0.2 mmol) .
    
  • Reaction: Heat to Reflux (80°C) for 4–6 hours. Without KI, this reaction may take >12h or stall.

  • Validation: Monitor by HPLC or TLC.

  • Workup: Filter off inorganic salts (

    
    ), concentrate filtrate.
    
C. Self-Validating Analytical Checks

To ensure the reaction worked without isolating every intermediate, use these diagnostic signals:

  • 1H NMR (CDCl3):

    • Starting Material (CMQ): Singlet for

      
       appears at ~4.85 ppm .
      
    • Starting Material (BMQ): Singlet for

      
       appears at ~4.70 ppm .
      
    • Product (Amine): The methylene signal shifts significantly upfield to ~3.80–4.00 ppm upon nitrogen attachment.

  • Visual Check:

    • BMQ Route: Rapid precipitation of HBr salts (white solid) often occurs within minutes.

    • CMQ Route: Reaction mixture remains clear/suspension until heated; color change to yellow/orange indicates iodine liberation if KI is used.

Decision Matrix: Selection Logic

Use this flowchart to determine the correct starting material for your specific campaign.

SelectionLogic Fig 2. Decision Matrix for Halomethyl Quinoline Selection Start Select Quinoline Precursor IsScaleLarge Is Scale > 100g? Start->IsScaleLarge IsNuWeak Is Nucleophile Weak? (e.g., Aniline, Amide) IsScaleLarge->IsNuWeak No UseChloro USE CHLOROMETHYL + KI Catalyst IsScaleLarge->UseChloro Yes (Cost/Safety) IsSensitive Is Substrate Thermally Sensitive? IsNuWeak->IsSensitive Yes IsNuWeak->UseChloro No (Strong Nu) IsSensitive->UseChloro No (Can tolerate reflux) UseBromo USE BROMOMETHYL (Handle at 0°C) IsSensitive->UseBromo Yes (Needs mild temp)

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Link

  • Vertex AI Search. (2025). Synthesis of Montelukast: Hazardous Reagent Substitution and Process Optimization. (Contextualized from search results on Montelukast side-chain synthesis).
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Bromomethyl)quinoline. Link

  • PubChem. (2025).[3] 2-(Chloromethyl)quinoline Compound Summary. Link

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Link

Sources

Elemental Analysis Standards for Fluoroquinolone Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive technical standards for the elemental analysis of fluoroquinolone hydrochloride salts. It addresses the specific chemical challenges posed by the simultaneous presence of Fluorine (F), Chlorine (Cl), and Nitrogen (N) in a hygroscopic salt matrix.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) are cornerstone antibiotics characterized by a quinoline ring with a fluorine atom at the C6 position. In drug development, they are frequently stabilized as hydrochloride (HCl) salts .

Validating the elemental composition of these salts presents a tripartite analytical challenge:

  • Fluorine Interference: During high-temperature combustion, fluorine forms Hydrogen Fluoride (HF) and Tetrafluorosilane (

    
    ), which aggressively corrode standard quartz combustion tubes and cause "ghost" nitrogen peaks.
    
  • Halogen Competition: The presence of ionic chloride (

    
    ) from the salt and covalent fluorine (
    
    
    
    ) requires distinct trapping mechanisms to prevent cross-interference.
  • Stoichiometric Ambiguity: Distinguishing between anhydrous, monohydrate, and varying HCl molar ratios (e.g., mono- vs. di-hydrochloride) requires precision exceeding standard organic compounds.

This guide compares the two industry-standard approaches: Automated Dynamic Flash Combustion (Modern High-Throughput) and Oxygen Flask Combustion (Schöniger) (Classical Halogen Specific).

Comparative Analysis of Methodologies

Method A: Automated Dynamic Flash Combustion (Modified)

Best For: High-throughput determination of Carbon, Hydrogen, and Nitrogen (CHN). Mechanism: The sample is combusted at >900°C in an oxygen-enriched helium atmosphere. Critical Modification for Fluoroquinolones: Standard CHN analyzers will fail without specific modifications.

  • Fluorine Trap: A specific layer of Magnesium Oxide (MgO) or Tungsten Trioxide (

    
    ) must be added to the combustion reactor to sequester Fluorine as 
    
    
    
    . Without this, F reacts with the quartz tube (
    
    
    ) to form volatile
    
    
    , which mimics Nitrogen in thermal conductivity detectors (TCD), leading to false-high N values.
  • Chlorine Trap: Silver wool must be placed downstream in the reduction tube to trap Chlorine as AgCl.

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography

Best For: Precise quantification of Fluorine and Chlorine content. Mechanism: The sample is burned in a closed flask filled with pure Oxygen.[1] The combustion gases are absorbed into a liquid buffer (e.g., NaOH/H2O2) and analyzed via Ion Chromatography (IC) or Titration.[1] Why Use It: While slower, this method isolates the halogens completely, eliminating the matrix effects seen in automated CHN combustion.

Performance Matrix: Automated CHN vs. Schöniger Flask
FeatureAutomated Flash Combustion (Modified)Schöniger Flask + Ion Chromatography
Primary Analytes C, H, N (S optional)F, Cl, Br, I, S
Precision (CHN) < 0.2% Absolute ErrorN/A (Not used for C/H)
Precision (Halogens) Moderate (Indirect)High (< 0.3% Error)
Sample Size 1–3 mg10–50 mg
Throughput High (5 mins/sample)Low (30+ mins/sample)
Interference Risk High (F damages quartz; requires maintenance)Low (Matrix is destroyed and dissolved)
Recommendation Standard for Purity (CHN) Standard for Stoichiometry (F/Cl ratio)

Experimental Protocols

Protocol 1: Modified CHN Analysis for Fluoroquinolones

Objective: Determine C, H, N % without Fluorine interference.

  • Sample Preparation:

    • Dry the Fluoroquinolone HCl salt at 105°C for 4 hours (or per TGA results) to remove surface moisture.

    • Weigh 2.0 ± 0.1 mg of sample into a Tin (Sn) capsule. Note: Tin is required for the exothermic flash; do not use silver capsules for CHN.

  • Reactor Configuration (The "Fluorine Kit"):

    • Zone 1 (Combustion): Quartz tube packed with Chromium(III) Oxide (

      
      ) catalyst.
      
    • Zone 2 (Fluorine Scavenger): Add a 20mm layer of Magnesium Oxide (MgO) granules directly below the combustion zone.

    • Zone 3 (Halogen Scavenger): Ensure the reduction tube contains Silver Wool heated to 600°C to trap Chlorine.

  • Calibration:

    • Calibrate using a fluorinated standard, such as 4-Fluorobenzoic Acid (C: 60.00%, H: 3.60%, F: 13.56%). Do not use non-fluorinated standards (e.g., Acetanilide) alone, as they do not account for the specific flow dynamics of F-containing gases.

  • Execution:

    • Run blanks until N-background is zero.

    • Inject sample with

      
       injection time set to 5 seconds.
      
Protocol 2: Halide Determination (Schöniger Method)

Objective: Quantify F and Cl to verify Salt Stoichiometry.

  • Combustion:

    • Weigh 10–20 mg of sample onto ash-free filter paper.

    • Place 10 mL of absorption solution (0.1 M NaOH + 3 drops

      
      ) into a 500 mL Schöniger flask.
      
    • Flush flask with

      
      , ignite paper, and clamp immediately. Invert flask for 30 mins to ensure absorption.
      
  • Quantification (Ion Chromatography):

    • Transfer solution to a volumetric flask.

    • Inject into an Anion Exchange Column (e.g., Dionex IonPac AS11).

    • Mobile Phase: KOH gradient.

    • Detect Conductivity.[2]

      
       elutes early; 
      
      
      
      elutes later.
  • Calculation:

    • Compare peak areas against NIST-traceable Fluoride and Chloride standards.

Visualizations

Diagram 1: Analytical Decision Workflow

Caption: Logic flow for selecting the correct analysis path based on data requirements (Purity vs. Salt Confirmation).

AnalysisWorkflow Start Fluoroquinolone HCl Sample Dry Step 1: Pre-treatment Dry at 105°C / TGA Check Start->Dry Decision Primary Data Needed? Dry->Decision PathCHN Purity & Composition (C, H, N %) Decision->PathCHN General Purity PathHalide Salt Stoichiometry (F : Cl Ratio) Decision->PathHalide Salt Form Check MethodCHN Automated Flash Combustion (w/ MgO & Ag Traps) PathCHN->MethodCHN MethodSch Schöniger Flask Combustion + Ion Chromatography PathHalide->MethodSch ResultCHN Output: %C, %H, %N (Verifies Organic Purity) MethodCHN->ResultCHN ResultHal Output: %F, %Cl (Verifies Mono/Di-HCl) MethodSch->ResultHal

Diagram 2: Modified Combustion Reactor Schematic

Caption: Internal configuration of the combustion tube required to prevent Fluorine damage and errors.

ReactorSetup cluster_Tube Quartz Combustion Tube (>900°C) Input Sample (Sn Capsule) + O2 Injection Zone1 Zone 1: Oxidation Cr2O3 / WO3 Catalyst (Flash Combustion) Input->Zone1 Zone2 Zone 2: F-Trap Magnesium Oxide (MgO) (Traps F as MgF2) Zone1->Zone2 Gases + F2/HF Zone3 Zone 3: Cl-Trap Silver Wool (Ag) (Traps Cl as AgCl) Zone2->Zone3 F-free Gases + Cl2 Detector TCD Detector (N2, CO2, H2O) Zone3->Detector Clean Gases

Data Validation & Acceptance Criteria

When analyzing a typical fluoroquinolone, such as Ciprofloxacin HCl Monohydrate (


), use the following validation logic:
  • Theoretical Calculation:

    • MW = 385.8 g/mol (Anhydrous HCl salt)

    • Calculate expected % based on precise MW including hydration water if the drying step was omitted or partial.

  • Acceptance Limits:

    • C, H, N: ± 0.4% absolute deviation from theoretical (Standard Journal Requirement).

    • F, Cl: ± 0.3% absolute deviation (via IC).

  • Troubleshooting:

    • High Nitrogen / Low Carbon: Indicates Fluorine breakthrough. The HF has reacted with the quartz tube to form

      
      , which co-elutes or interferes with 
      
      
      
      . Action: Replace the MgO packing immediately.
    • High Hydrogen: Indicates moisture absorption. Action: Re-dry sample at 110°C under vacuum.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42205. Link

  • Exeter Analytical. (2007).[3] Accurate elemental (CHN) analysis of perfluorinated compounds. Analytica World. Link

  • Schöniger, W. (1955).[4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43, 123–129.[5] Link[5]

  • Royal Society of Chemistry. (1961). The oxygen flask method.[1][5] A review. The Analyst, 86, 3-12. Link

  • Shadique, M. A., et al. (2020).[6][7][8] Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultrasonics and Chemistry. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery, from academic laboratories to pharmaceutical development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride, ensuring the safety of personnel, compliance with regulations, and protection of the environment. As Senior Application Scientists, we recognize that true laboratory excellence extends beyond the bench to the entire lifecycle of a chemical, building a foundation of trust through meticulous safety and handling protocols.

The core principle governing the disposal of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is to unequivocally treat it as a regulated, hazardous waste. Its chemical structure—a halogenated quinoline derivative—places it in a category of compounds requiring stringent disposal protocols due to potential toxicity and environmental persistence. The presence of both chlorine and fluorine atoms necessitates a conservative approach, aligning with guidelines for halogenated organic compounds.

I. Hazard Profile and Immediate Safety Considerations

Before initiating any disposal-related activity, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 7-fluoro derivative is not widely available, data from the close structural analog, 2-(Chloromethyl)quinoline hydrochloride, provides a reliable basis for risk assessment.[1][2][3]

Causality of Hazards:

  • Oral Toxicity: Like many quinoline derivatives, this compound is harmful if swallowed.[2][4] The nitrogen-containing heterocyclic ring system can interfere with biological processes.

  • Skin and Eye Irritation: The compound is a known skin and severe eye irritant.[2][3] The chloromethyl group (-CH₂Cl) is a reactive alkylating agent that can react with biological nucleophiles in skin and eye tissues, causing irritation and damage.

  • Allergic Skin Reaction: There is a potential for the compound to act as a skin sensitizer, meaning repeated contact could lead to an allergic reaction.[2]

These hazards mandate strict adherence to Personal Protective Equipment (PPE) protocols during any handling or disposal procedure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves (double-gloving recommended).Prevents direct skin contact with the irritant and potential sensitizer. Nitrile offers good resistance to a range of chemicals.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of solutions or accidental contact with the solid powder, which can cause severe eye damage.[2]
Body Protection A certified laboratory coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection All handling and disposal preparation must occur within a certified chemical fume hood.Minimizes the risk of inhaling airborne particles of the solid compound.

Table 1: Mandatory Personal Protective Equipment (PPE)

II. The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is not a single action but a systematic process. The following workflow ensures each stage is conducted safely and in compliance with environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containerization cluster_collection Phase 3: Collection & Storage cluster_disposal Phase 4: Final Disposal Start Begin Disposal Process Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate SelectContainer Select Approved HDPE or Glass Waste Container Segregate->SelectContainer LabelContainer Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date SelectContainer->LabelContainer Collect Collect Waste in Fume Hood LabelContainer->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Satellite Accumulation Area Seal->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Manifest Ensure Proper Waste Manifest Documentation ContactEHS->Manifest End Disposal by Licensed Hazardous Waste Facility Manifest->End

Caption: Disposal workflow for 2-(Chloromethyl)-7-fluoroquinoline hydrochloride.

Protocol Steps:
  • Waste Identification and Segregation (Phase 1):

    • Principle: The first and most critical step is correct categorization. Due to the presence of chlorine and fluorine, this compound must be classified as halogenated organic waste .[6]

    • Action: Do not mix this waste with non-halogenated organic waste streams. Mixing increases the volume of regulated waste and significantly raises disposal costs.[6] Segregate solid waste (e.g., contaminated weigh paper, gloves) from liquid waste (e.g., unused solutions).

  • Waste Collection and Containerization (Phase 2):

    • Principle: Proper containment is essential to prevent leaks and environmental release. The container must be compatible with the chemical.

    • Action (Solid Waste): Collect dry solid waste, including contaminated PPE and labware (pipette tips, etc.), in a designated, robust, sealable container, such as a high-density polyethylene (HDPE) pail or a glass jar.

    • Action (Liquid Waste): Collect solutions containing the compound in a dedicated, leak-proof glass or HDPE solvent waste bottle.

    • Labeling: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:

      • The words "HAZARDOUS WASTE"

      • The full, unabbreviated chemical name: "2-(Chloromethyl)-7-fluoroquinoline hydrochloride"

      • The date accumulation started.

      • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Accumulation and Storage (Phase 3):

    • Principle: Waste must be stored safely in a designated area prior to pickup.

    • Action: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory, away from drains, and in secondary containment to catch any potential leaks.

  • Final Disposal (Phase 4):

    • Principle: Final disposal must be handled by professionals in accordance with federal, state, and local regulations.

    • Action: Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup. You will need to provide them with the information from your waste label. They will manage the transportation and final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

    • Recommended Disposal Method: The preferred method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[6] This method is designed to achieve complete destruction of the compound. For highly persistent fluorinated compounds, disposal in a secure hazardous waste landfill or via deep well injection are also options considered by the EPA, though incineration is often favored for complete destruction.[6]

III. Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, prevent the spread of a liquid spill by using an inert absorbent material (e.g., vermiculite, sand). For a solid spill, avoid creating dust.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Clean-up: Donning full PPE, carefully collect the spilled material and absorbent into your designated halogenated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

IV. Advanced Topic: Potential for Chemical Deactivation

For research settings with advanced capabilities, chemical deactivation prior to disposal can be considered, though it must be performed by highly trained personnel. The chloromethyl group on a quinoline ring is susceptible to hydrolysis. A study on the hydrolysis of 2-chloroquinolines demonstrated their conversion to the corresponding quinolones. While this specific derivative was not studied, a similar principle might apply, potentially converting the reactive chloromethyl group to a less reactive hydroxymethyl group under controlled conditions. This is an area for expert consideration and would require a fully validated and documented laboratory procedure before being implemented as part of a waste treatment protocol.

By adhering to these rigorous procedures, researchers and drug development professionals can ensure that the disposal of 2-(Chloromethyl)-7-fluoroquinoline hydrochloride is managed with the highest degree of safety and environmental stewardship, reinforcing the integrity and trustworthiness of their scientific operations.

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • U.S. Environmental Protection Agency. (2024, April). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • U.S. Environmental Protection Agency. (2021, June 28). Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • Environmental Working Group. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered. [Link]

  • ALL4. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]

  • Kelley Drye. (2024, February 6). EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. [Link]

  • The Acta Group. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.